molecular formula C10H11BrO3 B173008 3-(3-Bromo-4-methoxyphenyl)propanoic acid CAS No. 1857-57-4

3-(3-Bromo-4-methoxyphenyl)propanoic acid

Katalognummer: B173008
CAS-Nummer: 1857-57-4
Molekulargewicht: 259.1 g/mol
InChI-Schlüssel: MLXVZRVWVCOUBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 . It is characterized by a propanoic acid chain linked to a 3-bromo-4-methoxyphenyl ring, a structure confirmed by its SMILES notation, COC1=C(C=C(C=C1)CCC(=O)O)Br . This structure combines a carboxylic acid functional group, which can be used for further conjugation or derivatization, with a brominated aromatic ring that is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This makes the compound a valuable bifunctional building block (synthon) in synthetic and medicinal chemistry for the construction of more complex molecular architectures. Researchers can leverage this compound in the synthesis of novel pharmaceutical intermediates, the development of functional materials, or as a standard in analytical method development. The compound is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXVZRVWVCOUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404129
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-57-4
Record name 3-Bromo-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS: 1857-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid. Its structure, featuring a brominated and methoxylated phenyl ring attached to a propanoic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The methoxy group and the carboxylic acid functional group can also influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, potential synthesis, and spectroscopic characterization, to support its application in research and development.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is limited in publicly accessible literature, a compilation of available and predicted data is presented below.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1857-57-4[1][2][3][4]
Molecular Formula C10H11BrO3[1]
Molecular Weight 259.10 g/mol [2]
Melting Point 95-100 °C[2]
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)N/A
Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Propanoic acid methylene protons (-CH₂CH₂COOH, δ 2.6-3.0 ppm), Carboxylic acid proton (-COOH, δ >10 ppm)
¹³C NMR Carboxylic acid carbonyl carbon (δ ~170-180 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55-60 ppm), Methylene carbons (δ ~25-40 ppm)
FTIR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), Aromatic C-H and C=C stretches
Mass Spectrometry Molecular ion peak (M⁺) at m/z 258/260 (due to bromine isotopes), fragmentation patterns corresponding to the loss of COOH, CH₂CH₂COOH, and other fragments.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and procedures for analogous compounds.

Proposed Synthetic Pathway

A potential and common method for the synthesis of this compound would involve the bromination of a suitable precursor followed by a reaction to introduce the propanoic acid side chain, or vice versa. A likely precursor would be 3-(4-methoxyphenyl)propanoic acid.

Synthetic Pathway 3-(4-methoxyphenyl)propanoic_acid 3-(4-methoxyphenyl)propanoic acid Bromination Bromination (e.g., Br2, Acetic Acid) 3-(4-methoxyphenyl)propanoic_acid->Bromination Target_Compound This compound Bromination->Target_Compound

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 3-(4-methoxyphenyl)propanoic acid.

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (aqueous)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Work-up: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution 1. Dissolve Starting Material bromination 2. Add Bromine Solution dissolution->bromination monitoring 3. Monitor Reaction (TLC) bromination->monitoring quenching 4. Quench with Water monitoring->quenching extraction 5. Extract with Organic Solvent quenching->extraction washing 6. Wash Organic Layer extraction->washing drying 7. Dry and Concentrate washing->drying purification 8. Purify by Recrystallization drying->purification

Caption: General experimental workflow for synthesis.

Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, related arylpropanoic acid derivatives are known to exhibit a wide range of pharmacological activities.

Given its structural features, this compound could be investigated for various biological activities, including but not limited to:

  • Anticancer Activity: Many brominated phenolic compounds and propanoic acid derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The combination of a halogenated aromatic ring and a carboxylic acid moiety is present in some antimicrobial agents.

  • Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.

Further research is required to explore the biological potential of this compound. A general workflow for such an investigation is outlined below.

Biological_Screening_Workflow compound 3-(3-Bromo-4-methoxyphenyl) propanoic acid in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) compound->in_vitro hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for biological activity screening.

Conclusion

This compound (CAS 1857-57-4) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a summary of its known properties and a predictive framework for its synthesis and spectroscopic characterization based on analogous structures. The provided hypothetical experimental protocols and workflows offer a starting point for researchers interested in working with this compound. Further empirical studies are necessary to fully elucidate its chemical behavior and biological significance.

References

physical and chemical properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application. This document summarizes key data, outlines standard experimental protocols for property determination, and includes logical and experimental workflow diagrams to support research endeavors.

Core Compound Properties

This compound, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a bromo and a methoxy group on the phenyl ring attached to a propanoic acid chain, makes it a compound of interest in organic synthesis and as a potential building block in the development of novel therapeutic agents.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative and qualitative properties of this compound.

PropertyValueReference
IUPAC Name This compound[4][6]
CAS Number 1857-57-4[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrO₃[4][5][6]
Molecular Weight 259.10 g/mol [4]
Monoisotopic Mass 257.98917 Da[6][7]
Melting Point 96°C to 100°C[4]
Appearance White to cream or pale brown solid/powder[8][9]
Purity ≥96%[4][10]
SMILES COC1=C(Br)C=C(CCC(O)=O)C=C1[4][6]
InChI Key MLXVZRVWVCOUBQ-UHFFFAOYSA-N[4]
PubChem CID 4547608[4][6]
Predicted XlogP 2.3[6][7]

Logical and Experimental Workflows

To facilitate a structured approach to research, the following diagrams illustrate the relationships between the compound's identifiers and a standard workflow for its characterization.

cluster_identifiers Identifiers cluster_properties Properties compound {this compound | C₁₀H₁₁BrO₃} cas CAS: 1857-57-4 compound->cas iupac IUPAC Name compound->iupac smiles SMILES String compound->smiles inchi InChI Key compound->inchi mw Molecular Weight (259.10 g/mol) compound->mw mp Melting Point (96-100°C) compound->mp purity Purity (≥96%) compound->purity xlogp Predicted XlogP (2.3) compound->xlogp

Caption: Logical relationship of compound identifiers and properties.

synthesis Compound Synthesis & Purification structure Structural Elucidation synthesis->structure Verify Structure physchem Physicochemical Characterization structure->physchem Characterize Properties sub_structure NMR (¹H, ¹³C) Mass Spectrometry FT-IR Spectroscopy structure->sub_structure bioassay Biological Activity Screening physchem->bioassay Test Biological Effect sub_physchem Melting Point Analysis Solubility Assay pKa Determination physchem->sub_physchem data Data Analysis & Reporting bioassay->data Interpret Results

Caption: General experimental workflow for chemical compound characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

  • Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this range is reported as 96-100°C.[4] A narrow range typically signifies high purity.

Structural Elucidation via Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show signals corresponding to the aromatic protons, the protons on the propanoic acid chain, the methoxy group protons, and the acidic proton of the carboxyl group.

    • ¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons (differentiated by their attachment to bromine, the methoxy group, or hydrogen), the carbons of the propanoic chain, and the methoxy carbon.

  • Infrared (IR) Spectroscopy:

    • Methodology: The sample is analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The IR spectrum of a carboxylic acid like the title compound is characterized by specific absorption bands.[11] Key expected peaks include a very broad O-H stretching vibration from the carboxylic acid group (typically 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching vibration (around 1700-1725 cm⁻¹).[11] Additional peaks would correspond to C-H, C-O, and C-Br bonds.

  • Mass Spectrometry (MS):

    • Methodology: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to ionize the sample. The mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight and provides information on the fragmentation pattern, which can help confirm the structure.[12] The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (259.10), with characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br).

Purity Assessment by Chromatography
  • Methodology (High-Performance Liquid Chromatography - HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis). A mobile phase gradient (e.g., water/acetonitrile with an acid modifier like formic acid) is used to elute the compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96% indicates a high-grade sample suitable for most research applications.[4][10]

Biological Activity Screening Workflow

While specific biological activities for this compound are not extensively documented in the initial search, its structural motifs are common in pharmacologically active molecules. The following diagram outlines a hypothetical workflow for initial biological screening.

start Test Compound: 3-(3-Bromo-4-methoxyphenyl) propanoic acid in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based Primary Screening sub_in_vitro Enzyme Inhibition Receptor Binding in_vitro->sub_in_vitro hit_id Hit Identification cell_based->hit_id Secondary Screening sub_cell_based Cytotoxicity Target Engagement Pathway Modulation cell_based->sub_cell_based hit_id->start Inactive Compound lead_opt Lead Optimization hit_id->lead_opt Active Compound end Candidate for In Vivo Studies lead_opt->end

Caption: Hypothetical workflow for primary biological activity screening.

References

An In-depth Technical Guide on the Solubility of 3-(3-Bromo-4-methoxyphenyl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(3-Bromo-4-methoxyphenyl)propanoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of established methodologies for determining solubility, outlines expected solubility trends based on the compound's chemical structure, and presents a detailed experimental workflow. This guide is intended to equip researchers with the necessary information to empirically determine the solubility of this compound and similar compounds in a laboratory setting.

Introduction

This compound is an aromatic carboxylic acid. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including organic synthesis, purification, formulation development, and analytical method development. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature and pressure.

Carboxylic acids, in general, exhibit a range of solubilities in organic solvents. Their solubility is primarily dictated by the interplay between the polar carboxylic acid group, which can participate in hydrogen bonding, and the often nonpolar organic backbone of the molecule.[1][2] As the carbon chain length or the size of the hydrophobic portion of the molecule increases, the solubility in polar solvents tends to decrease, while solubility in nonpolar organic solvents may increase.[1][2]

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, Acetic AcidHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can interact with the polar carboxylic acid group, though the absence of a hydroxyl group for hydrogen bonding might result in slightly lower solubility compared to protic solvents.
Less Polar Solvents Dichloromethane, ChloroformModerate to LowThe aromatic ring and the bromo substituent contribute to some nonpolar character, allowing for some interaction with these solvents. However, the polar carboxylic acid group limits high solubility.
Nonpolar Solvents Hexane, TolueneLowThe significant polarity of the carboxylic acid group makes it poorly soluble in nonpolar solvents, where dipole-dipole and hydrogen bonding interactions are minimal.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[3][4]

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Pipettes and syringes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously stirred or shaken.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vial at a moderate speed.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a filter. The filter is crucial to prevent any undissolved solid particles from being transferred.

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

  • Determination of Solute Mass:

    • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty dish or vial.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used to collect the sample (L)

      or

      Solubility ( g/100 g solvent) = (Mass of dissolved solute (g) / Mass of solvent in the collected sample (g)) x 100

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_excess [label="Add excess this compound\nto a known amount of solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate at constant temperature\nwith agitation (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; settle_centrifuge [label="Allow excess solid to settle\n(or centrifuge)", fillcolor="#F1F3F4", fontcolor="#202124"]; withdraw_supernatant [label="Withdraw a known volume/mass\nof the clear supernatant via a filter", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_solute [label="Evaporate the solvent and\nweigh the remaining solute", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_solubility [label="Calculate Solubility\n(e.g., in g/L or mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> add_excess; add_excess -> equilibrate; equilibrate -> settle_centrifuge; settle_centrifuge -> withdraw_supernatant; withdraw_supernatant -> weigh_solute; weigh_solute -> calculate_solubility; calculate_solubility -> end; }

References

Spectroscopic Profile of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Bromo-4-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from spectroscopic data of closely related analogs and established principles of NMR, IR, and MS spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on spectroscopic properties.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.45Doublet1HAr-H (H-2)
~7.15Doublet of doublets1HAr-H (H-6)
~6.85Doublet1HAr-H (H-5)
~3.90Singlet3H-OCH₃
~2.95Triplet2H-CH₂-Ar
~2.70Triplet2H-CH₂-COOH
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178-COOH
~155Ar-C (C-4)
~134Ar-C (C-6)
~131Ar-C (C-1)
~129Ar-C (C-2)
~112Ar-C (C-3)
~111Ar-C (C-5)
~56-OCH₃
~35-CH₂-COOH
~30-CH₂-Ar
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2900-3000MediumC-H stretch (Aromatic)
2850-2960MediumC-H stretch (Aliphatic)
1700-1725StrongC=O stretch (Carboxylic acid dimer)
1590, 1490Medium-StrongC=C stretch (Aromatic ring)
1250StrongC-O stretch (Aryl ether)
1020MediumC-O stretch (Carboxylic acid)
550-650MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
258/260High[M]⁺ (Molecular ion, bromine isotopes)
213/215Medium[M - COOH]⁺
185/187Medium[M - CH₂CH₂COOH]⁺
134High[C₇H₆O₂]⁺ (from cleavage of the propanoic acid side chain)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. The instrument may be coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction (for GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (EI mode):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: Dependant on the mass analyzer.

  • Source Temperature: Typically 200-250 °C.

Data Processing:

  • Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic analysis and final reporting.

Commercial Availability and Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS No. 1857-57-4), a valuable building block in medicinal chemistry and drug discovery. This document summarizes data from various chemical suppliers and outlines plausible experimental protocols for its synthesis.

Commercial Availability

This compound is available from several commercial suppliers. The purity, quantity, and pricing vary among vendors. The following table summarizes the currently available data to facilitate procurement decisions.

SupplierProduct/Catalog No.PurityAvailable QuantitiesPrice (USD)Availability
Ivy Fine Chemicals 165336-100mg, 250mg, 1g$102.70, $184.60, $366.60In stock[1]
Thermo Scientific -96%250mg-Currently unavailable or discontinued[2][3]
Heterocyclics Inc. JR-1477097%5g$210-[4]
BLDpharm ----Temporarily out of stock[5]
Dana Bioscience A469402-1g$154.00Sold out or unavailable[6]
Angene AG00AMNN---Inquire for pricing[7]
Sigma-Aldrich ---Inquire for pricing-[8]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols: Proposed Synthesis

Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic acid

A common route to phenylpropanoic acids is the reduction of the corresponding cinnamic acid derivative.

Reaction:

Detailed Protocol:

  • Dissolution: Dissolve 4-methoxycinnamic acid in a suitable solvent such as methanol or ethyl acetate in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid. The product can be further purified by recrystallization if necessary.

Step 2: Regioselective Bromination of 3-(4-Methoxyphenyl)propanoic acid

The second step involves the regioselective bromination of the aromatic ring. The methoxy group is an ortho-, para-director. Since the para position is blocked, the bromine is expected to add to the ortho position (position 3).

Reaction:

Detailed Protocol:

  • Dissolution: Dissolve 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromine Solution Preparation: In a separate container, prepare a solution of one equivalent of bromine in glacial acetic acid.

  • Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Time: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC analysis.

  • Quenching and Precipitation: Pour the reaction mixture into a beaker of ice-water. The product, being insoluble in water, should precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and bromine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or xylene) to afford pure this compound.

Procurement and Synthesis Workflow

The following diagram illustrates the typical workflow for a researcher deciding between purchasing a chemical and synthesizing it in-house.

G cluster_procurement Procurement Pathway cluster_synthesis In-House Synthesis Pathway start Identify Need for This compound search_suppliers Search Commercial Suppliers start->search_suppliers check_availability Check Price, Purity, and Availability search_suppliers->check_availability place_order Place Order with Vendor check_availability->place_order Commercially Available & Meets Requirements devise_protocol Devise Synthetic Route check_availability->devise_protocol Not Available or Cost-Prohibitive receive_compound Receive and Verify Compound place_order->receive_compound literature_search Literature Search for Synthetic Protocols procure_reagents Procure Starting Materials (e.g., 4-Methoxycinnamic acid) devise_protocol->procure_reagents run_synthesis Perform Synthesis and Purification procure_reagents->run_synthesis characterize_product Characterize Final Product (NMR, MS, etc.) run_synthesis->characterize_product

Caption: Procurement vs. Synthesis Workflow.

This guide provides a foundational understanding for researchers working with this compound. By consolidating commercial availability and outlining a viable synthetic pathway, it aims to streamline the process of obtaining this key chemical intermediate for research and development purposes.

References

safety and handling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and relevant biological context for this compound. The information is intended to ensure safe laboratory practices and to provide a foundation for further research and development.

Chemical Identification and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.097 g/mol [1]
Appearance White to off-white solid (based on similar compounds)[2]
Boiling Point 344.9°C at 760 mmHg[1]
Density 1.515 g/cm³[1]
Melting Point 98-100 °C (for the related compound 3-(4-Methoxyphenyl)propionic acid)
Storage Temperature Store in a cool, dry, well-ventilated place[3][4]

Hazard Identification and GHS Classification

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The following GHS classifications are likely applicable.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationWarningH315: Causes skin irritation[5][6][7][8]
Eye IrritationWarningH319: Causes serious eye irritation[3][5][6][7][8]
Specific target organ toxicity — single exposure (Respiratory system)WarningH335: May cause respiratory irritation[5][7][8]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[5][6][8]

Safety and Handling

A systematic approach is critical for handling this compound to minimize exposure and ensure a safe laboratory environment.

G General Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood function prep2 Gather all necessary PPE prep1->prep2 prep3 Locate eyewash station and safety shower prep2->prep3 handling1 Weigh and transfer compound within fume hood prep3->handling1 handling2 Handle gently to minimize dust generation handling1->handling2 handling3 Keep container covered during dissolution handling2->handling3 post1 Clean and decontaminate work area handling3->post1 post2 Dispose of waste in labeled hazardous waste container post1->post2 post3 Wash hands thoroughly post2->post3

Caption: A generalized workflow for the safe handling of chemical compounds.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[9]

PPE CategoryRecommended ProtectionSpecifications
Eyes/Face Safety Goggles, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield is recommended for splash hazards.[9][11]
Skin/Body Laboratory Coat, Chemical-Resistant ApronWear a lab coat and appropriate protective clothing to prevent skin exposure.[9][12] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[9][13]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[13] Inspect gloves for any signs of degradation or punctures before use.[13]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][13] If a fume hood is not available, use a NIOSH-approved respirator.[13]
Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][14]

Accidental Release Measures

For spills, wear appropriate PPE, scoop up solid material or absorb liquid, and place it into a suitable container for disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[3] Avoid generating dust.[5][10] Do not let the product enter drains.[5]

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Seek medical attention.[5][9][15]
Skin Contact Immediately wash the affected area with soap and water.[15] Remove all contaminated clothing.[5][12] If skin irritation occurs, get medical advice/attention.[5]
Inhalation Move the exposed person to fresh air at once.[15] If breathing is difficult, give oxygen.[15][16] If not breathing, give artificial respiration.[15][16] Call a poison center or doctor if you feel unwell.[5][8]
Ingestion Do NOT induce vomiting.[9][17] If conscious and alert, give two glasses of water.[5][16] Seek medical attention.[9][12][15]

Fire Fighting Measures

Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[12][14] For larger fires, use water spray or alcohol-resistant foam.[12] In case of fire, irritating gases, carbon monoxide, and carbon dioxide can be released.[10][12] Firefighters should wear self-contained breathing apparatus and full protective gear.[10][12][16]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on data from similar compounds, it may cause skin, eye, and respiratory tract irritation.[3][5][9] Overexposure may result in redness, pain, or severe eye damage, as well as skin inflammation characterized by itching, scaling, or blistering.[8] No classification data on the carcinogenic properties of this material is available from the EPA, IARC, NTP, OSHA, or ACGIH.[12][14]

Experimental Protocols

Representative Synthesis of a Bromo-Methoxyphenyl Derivative

The following is a general procedure for the synthesis of a bromo-methoxyphenyl derivative, adapted from protocols for similar compounds.

G General Synthesis Workflow cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Work-up and Purification r1 Charge flask with starting material and solvent r2 Add base (e.g., K₂CO₃) r1->r2 r3 Slowly add alkylating or acylating agent r2->r3 p1 Heat mixture to reflux r3->p1 p2 Monitor progress with TLC p1->p2 w1 Cool to room temperature and filter solids p2->w1 w2 Perform aqueous work-up (e.g., acid wash) w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) w2->w3 w4 Evaporate solvent under reduced pressure w3->w4 w5 Purify crude product (e.g., recrystallization) w4->w5

Caption: A generalized workflow for the synthesis of chemical derivatives.

Materials:

  • A suitable starting material (e.g., a hydroxy-substituted phenylpropanoic acid).[2]

  • An alkylating or acylating agent (e.g., benzyl bromide).[2]

  • A base (e.g., anhydrous potassium carbonate).[2]

  • Anhydrous solvent (e.g., acetone).[2]

  • Standard glassware for reaction, extraction, and filtration.[2]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting material, anhydrous solvent, and base.[2]

  • Addition of Reagent: Slowly add the alkylating or acylating agent to the mixture.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter any solids. The filtrate is then subjected to an aqueous work-up, which may include washing with acid, water, and brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized compounds is often evaluated using the MTT assay.[18]

  • Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, structurally related bromo-methoxyphenyl derivatives have shown potential as anticancer and antimicrobial agents.[18] Additionally, other propanoic acid derivatives have been identified as GPR40 agonists, which are involved in glucose tolerance.[19]

One area of interest for brominated chalcones, which share some structural similarities, is the inhibition of the JAK/STAT signaling pathway.[20][21] This pathway is crucial for cytokine signaling, and its constitutive activation is found in numerous cancers.[20][21]

G Simplified JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Target Gene Transcription nucleus->gene Initiates inhibitor α-Br-TMC (Inhibitor) inhibitor->jak Inhibits inhibitor->stat Inhibits Phosphorylation

Caption: A simplified diagram of the JAK/STAT signaling pathway.

This guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

References

Potential Research Applications of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a synthetic organic compound belonging to the class of phenylpropanoic acids. While direct research on this specific molecule is limited, its structural similarity to a well-studied class of compounds suggests significant potential for various research and drug development applications. This technical guide consolidates the available information on structurally related compounds to propose potential research avenues for this compound, focusing on its promise as a G protein-coupled receptor 40 (GPR40) agonist, an anticancer agent, an antioxidant, and an antimicrobial agent. This document provides a comprehensive overview of potential applications, supported by generalized experimental protocols and conceptual diagrams to guide future research.

Introduction

Phenylpropanoic acid derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The core structure, consisting of a phenyl ring attached to a propanoic acid moiety, allows for diverse chemical modifications to modulate pharmacological properties. The subject of this guide, this compound, possesses a unique substitution pattern with a bromine atom and a methoxy group on the phenyl ring, which can influence its binding affinity to biological targets and its metabolic stability. This guide explores the potential therapeutic applications of this compound by drawing parallels with extensively researched analogues.

Potential Research Applications

Based on the biological activities of structurally similar phenylpropanoic acid derivatives, the following research applications for this compound are proposed:

GPR40 Agonism for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Phenylpropanoic acid derivatives have been extensively investigated as potent and selective GPR40 agonists.[3][4] Activation of GPR40 by these agonists enhances insulin secretion in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[5] The structural features of this compound make it a prime candidate for investigation as a GPR40 agonist.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound GPR40 GPR40/FFAR1 Ligand->GPR40 Gq Gq protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles triggers fusion PKC->Insulin_Vesicles potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if promising in vitro) A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A549) A->B C MTT Assay for Cytotoxicity (IC50) B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Protein Expression (e.g., Bcl-2, Bax, Caspases) D->F E->F G Animal Model Selection (e.g., Xenograft mice) F->G H Toxicity Studies G->H I Tumor Growth Inhibition Studies H->I

References

The Ascendant Role of Bromo-Methoxyphenyl Scaffolds in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning their attention to bromo-methoxyphenyl compounds, a versatile class of molecules demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide synthesizes the current landscape of their application in medicinal chemistry, detailing their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

The strategic incorporation of bromine and methoxy groups onto a phenyl ring provides a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. The methoxy group can influence conformation and solubility, while the bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles. This combination has led to the development of bromo-methoxyphenyl derivatives with promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research highlights the potential of bromo-methoxyphenyl derivatives as potent anticancer agents.[2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][5]

For instance, derivatives of 4-bromo-2-methoxyphenol have emerged as a promising class of molecules with significant anticancer potential.[2] Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest.[2] Certain bromophenol hybrids have been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[2]

Furthermore, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-substitutions have demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines and were particularly effective against the MCF7 breast adenocarcinoma cell line.[6][7] The most potent compounds in this series were found to be the 4-brominated 2,5-dimethoxyanilines.[6] These compounds are believed to exert their anticancer effects by inhibiting microtubular protein polymerization, pointing to tubulin as a key biological target.[5][6] Compound 25 from this series showed nanomolar antiproliferative potency, severely disrupting the microtubule network in cells and arresting them at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6]

Another noteworthy example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[8][9] One of the most promising compounds, C9, inhibited five different non-small cell lung cancer cell lines with FGFR1 amplification, with IC50 values in the low micromolar range.[8][9] This compound was also shown to arrest the cell cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and downstream signaling proteins.[9]

Quantitative Data on Anticancer Activity
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1g2a2-PhenylacrylonitrileHCT1160.0059[1]
1g2a2-PhenylacrylonitrileBEL-74020.0078[1]
B3ChalconeHeLa3.204[1]
B3ChalconeMCF-73.849[1]
WLJ18Bromophenol derivativeA549 (Lung)7.10 ± 0.53[3]
WLJ18Bromophenol derivativeBel7402 (Liver)9.68 ± 0.76[3]
N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated)SulphonamideMCF7 (Breast)Sub-micromolar to nanomolar[4]
N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated)HeLa (Cervical)Sub-micromolar[4]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H5201.36 ± 0.27[8][9]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H15811.25 ± 0.23[8][9]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H2262.31 ± 0.41[8][9]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H4602.14 ± 0.36[8][9]
C94-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H17031.85 ± 0.32[8][9]

Diverse Biological Activities Beyond Cancer

The therapeutic potential of bromo-methoxyphenyl compounds extends beyond oncology. The inherent structural features of these molecules make them attractive candidates for development as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial and Anti-inflammatory Properties

The bromo-methoxyphenyl scaffold is a key feature in a number of compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] While specific quantitative data is emerging, the presence of the bromine atom is often associated with enhanced antimicrobial activity.[4]

In the realm of anti-inflammatory research, structurally related methoxyphenolic compounds have demonstrated the ability to modulate key signaling pathways. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways.[4]

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineTarget/AssayIC50 Value (µM)Reference
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7NO Production14.22 ± 1.25[4]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7PGE2 Production10.98 ± 6.25[4]
Antioxidant Potential

The phenolic hydroxyl group present in many bromo-methoxyphenyl compounds suggests a potential for antioxidant activity through radical scavenging mechanisms.[4] For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone has demonstrated antioxidant activity 1.13 times higher than that of ascorbic acid in a DPPH radical scavenging assay.[10]

Synthesis and Experimental Protocols

The synthesis of bromo-methoxyphenyl compounds often involves multi-step procedures. For example, 5-bromo-2-methoxyphenol can be synthesized from o-methoxyphenol through a three-step process involving acetylation of the phenolic hydroxyl group, bromination using bromine with an iron powder catalyst, and subsequent deacetylation.[11]

General Procedure for Synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide

N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide is brominated using N-bromosuccinimide to yield the target compound.[6]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are then treated with various concentrations of the test compound.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability.

Signaling Pathways and Workflows

The biological effects of bromo-methoxyphenyl compounds are often mediated through their interaction with specific cellular signaling pathways.

PI3K_Akt_Signaling_Pathway Bromo-Methoxyphenyl Compound Bromo-Methoxyphenyl Compound PI3K PI3K Bromo-Methoxyphenyl Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Growth Growth Akt->Growth

PI3K/Akt signaling pathway modulation by bromo-methoxyphenyl compounds.

The evaluation of the biological efficacy of these compounds typically follows a structured workflow.

Biological_Efficacy_Workflow Initial Screening Initial Screening In vitro Assays In vitro Assays Initial Screening->In vitro Assays Mechanism of Action Studies Mechanism of Action Studies In vitro Assays->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

References

Biological Activity Screening of Novel Phenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel phenylpropanoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. This document details experimental protocols, presents quantitative data from various studies, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity Screening

Phenylpropanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which assesses cell viability.

Data Presentation: Anticancer Activity of Phenylpropanoic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylpropanoic acid derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound Class/DerivativeCell LineCancer TypeIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
Compound 21A549Human Lung Adenocarcinoma5.42[1]
Compound 22A549Human Lung Adenocarcinoma2.47[1]
Compound 25A549Human Lung Adenocarcinoma8.05[1]
Compound 26A549Human Lung Adenocarcinoma25.4[1]
Cisplatin (Reference)A549Human Lung Adenocarcinoma11.71[1]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Compound 20 (Furyl-substituted bis-hydrazide)A549Human Lung Adenocarcinoma17.2 (% viability)[2]
Compound 29 (4-NO2 substituted hydrazone)A549Human Lung Adenocarcinoma31.2 (% viability)[3]
Benzodioxole-Based Thiosemicarbazone Derivatives
Compound 5A549Human Lung Adenocarcinoma10.67[4]
Compound 5C6Rat Glioma4.33[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Phenylpropanoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value is determined from the dose-response curve.

Experimental Workflow: Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Cell Line Seeding (e.g., A549, MCF-7) b Treatment with Phenylpropanoic Acid Derivatives a->b c MTT Assay b->c d Determine IC50 Values c->d e Western Blot for Signaling Proteins d->e f Flow Cytometry for Apoptosis/Cell Cycle d->f g In Silico Docking Studies d->g h Xenograft Tumor Models e->h f->h g->h i Toxicity Studies h->i

Anticancer activity screening workflow.

Signaling Pathways in Cancer Targeted by Phenylpropanoic Acid Derivatives

In silico and in vitro studies suggest that some phenylpropanoic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Proposed Mechanism of Action for Thiazole Derivatives

Some 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives are proposed to target and inhibit SIRT2 and EGFR, leading to the disruption of downstream pro-survival signaling.[5]

G cluster_0 Phenylpropanoic Acid Derivative cluster_1 Molecular Targets cluster_2 Downstream Signaling cluster_3 Cellular Effects A Compound 22 B SIRT2 A->B Inhibition C EGFR A->C Inhibition D PI3K/Akt Pathway B->D Modulation C->D Activation E MAPK Pathway C->E Activation F Decreased Proliferation D->F Leads to G Induction of Apoptosis D->G Leads to E->F Leads to

Proposed targeting of SIRT2 and EGFR.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Phenylpropanoic acid derivatives may inhibit this pathway, leading to anticancer effects.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PPA Phenylpropanoic Acid Derivative PPA->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity Screening

Certain phenylpropanoic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.

Data Presentation: Antimicrobial Activity of Phenylpropanoic Acid Derivatives

The following table presents the MIC values (in µg/mL) of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.

Compound IDModificationS. aureusE. faecalisE. coliK. pneumoniaeC. aurisReference
7 Phenyl-substituted hydrazone32>646464-[6]
14 Heterocyclic hydrazone1-80.5-28-648-648-64[6]
15 Heterocyclic hydrazone1-80.5-28-648-648-64[6]
16 Heterocyclic hydrazone1-80.5-28-648-648-64[6]
29 Phenyl-substituted16>64---[6]
30 4-NO2 phenyl16163264-[6]
33 4-OH phenyl8-168-1616-6416-64-[6]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, amphotericin B)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Experimental Workflow: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis a Prepare Microbial Inoculum (0.5 McFarland) c Inoculate 96-well Plates a->c b Prepare Serial Dilutions of Phenylpropanoic Acid Derivatives b->c d Incubate Plates c->d e Determine Minimum Inhibitory Concentration (MIC) d->e G Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation PPA Phenylpropanoic Acid Derivative PPA->IKK Inhibition NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription->Mediators G PPA Phenylpropanoic Acid Derivative (Agonist) FFA1 FFA1/GPR40 PPA->FFA1 Activation Gq11 Gq/11 FFA1->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Insulin Insulin Secretion Ca->Insulin

References

Methodological & Application

Application Note and Synthesis Protocol for 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 3-Bromo-4-methoxybenzaldehyde. The synthesis involves an initial Perkin reaction to form the corresponding α,β-unsaturated acid, followed by a catalytic hydrogenation to yield the final saturated propanoic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Perkin Reaction: 3-Bromo-4-methoxybenzaldehyde is condensed with acetic anhydride in the presence of a weak base to yield 3-(3-Bromo-4-methoxyphenyl)acrylic acid. The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2][3][4]

  • Step 2: Catalytic Hydrogenation: The resulting acrylic acid derivative is then reduced to the desired propanoic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]

Experimental Protocols

Step 1: Synthesis of 3-(3-Bromo-4-methoxyphenyl)acrylic acid via Perkin Reaction

  • Materials:

    • 3-Bromo-4-methoxybenzaldehyde[6]

    • Acetic anhydride

    • Triethylamine or Sodium acetate (anhydrous)

    • Toluene

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (1.5 equivalents) or anhydrous sodium acetate (1.5 equivalents).

    • The reaction mixture is heated to reflux (approximately 140-150 °C) and stirred for 4-6 hours.

    • After cooling to room temperature, the mixture is carefully quenched by the slow addition of water.

    • The aqueous layer is acidified to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-(3-Bromo-4-methoxyphenyl)acrylic acid.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials:

    • 3-(3-Bromo-4-methoxyphenyl)acrylic acid

    • Methanol or Ethyl acetate

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve 3-(3-Bromo-4-methoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.[5]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.[5]

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization if necessary.

Data Presentation

ParameterStep 1: Perkin ReactionStep 2: Catalytic Hydrogenation
Starting Material 3-Bromo-4-methoxybenzaldehyde3-(3-Bromo-4-methoxyphenyl)acrylic acid
Key Reagents Acetic anhydride, Triethylamine/Sodium acetate10% Pd/C, Hydrogen gas
Solvent Toluene (optional, can be run neat)Methanol or Ethyl acetate
Reaction Temperature 140-150 °CRoom Temperature
Reaction Time 4-6 hours12-24 hours
Typical Yield 70-85%>95%
Product Purity >95% after recrystallization>98% after purification
Product Melting Point Not specified, literature available for similar compounds95-100 °C[7]

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Perkin Reaction cluster_step2 Step 2: Catalytic Hydrogenation SM 3-Bromo-4-methoxybenzaldehyde Intermediate 3-(3-Bromo-4-methoxyphenyl)acrylic acid SM->Intermediate Reflux, 4-6h Reagents1 Acetic Anhydride, Triethylamine Reagents1->Intermediate Product This compound Intermediate->Product RT, 12-24h Reagents2 H2, 10% Pd/C Reagents2->Product

Caption: Overall synthesis workflow for this compound.

References

Application Notes and Protocols for 3-(3-Bromo-4-methoxyphenyl)propanoic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a valuable synthetic building block in medicinal chemistry and drug discovery. Its substituted phenylpropanoic acid scaffold is a key feature in a variety of biologically active molecules. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. The methoxy group and the propanoic acid moiety also offer sites for chemical derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the applications of this compound, including detailed synthetic protocols for its preparation and its use in the development of potential therapeutic agents.

Synthetic Protocols

While this compound is commercially available, it can also be synthesized from readily available starting materials. Below are plausible synthetic routes based on established organic chemistry reactions.

Protocol 1: Synthesis via Knoevenagel Condensation followed by Reduction

This two-step protocol starts with the Knoevenagel condensation of the commercially available 3-bromo-4-methoxybenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

Step 1: Knoevenagel Condensation to form (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid

  • Materials:

    • 3-Bromo-4-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Toluene

    • Hydrochloric acid (HCl)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in toluene.

    • Add pyridine (2 equivalents) and a catalytic amount of piperidine (0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid.

Step 2: Reduction to this compound

  • Materials:

    • (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid (1 equivalent) in methanol or ethyl acetate in a suitable reaction vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization if necessary.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction start 3-Bromo-4-methoxybenzaldehyde + Malonic Acid process1 Pyridine, Piperidine Toluene, Reflux start->process1 product1 (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid process1->product1 process2 H₂, 10% Pd/C Methanol product1->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

Phenylpropanoic acid derivatives are recognized for their potential in targeting various diseases. While specific data for derivatives of this compound is limited in publicly available literature, the structural motif is present in compounds investigated for several therapeutic areas. The following sections outline potential applications based on structurally related compounds.

G Protein-Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes

Phenylpropanoic acid derivatives are a well-established class of GPR40 agonists.[1][2] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[3] The general structure of these agonists often features a phenylpropanoic acid core, which can be substituted to optimize potency and pharmacokinetic properties. The bromo-methoxy substitution pattern of this compound could be a starting point for the design of novel GPR40 agonists. The bromine atom can be utilized for Suzuki or other cross-coupling reactions to introduce further diversity.

Proposed Signaling Pathway for GPR40 Agonists

G GPR40_agonist GPR40 Agonist (e.g., Phenylpropanoic Acid Derivative) GPR40 GPR40 Receptor GPR40_agonist->GPR40 Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion

Caption: GPR40 agonist signaling pathway leading to insulin secretion.

Anti-inflammatory Agents

Arylpropanoic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of this compound could be explored for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The anti-inflammatory effects of some chalcones, which are structurally related to the acrylic acid intermediate in the synthesis of the title compound, have been attributed to the induction of heme oxygenase-1 (HO-1).[5]

Anticancer Agents

Derivatives of substituted phenylpropanoic acids have been investigated for their anticancer properties. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown cytotoxic activity against cancer cell lines.[6][7] The this compound scaffold can be used to synthesize novel compounds for screening against various cancer cell lines. The bromine atom allows for the introduction of different aryl or heteroaryl groups via cross-coupling reactions, which can significantly influence the anticancer activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed_cells Seed Cells in 96-well plate add_compounds Add Test Compounds (various concentrations) seed_cells->add_compounds incubate1 Incubate (e.g., 48h) add_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Buffer incubate2->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data

Quantitative data for the biological activity of direct derivatives of this compound are not extensively available in the public domain. However, data from closely related structures can provide valuable insights for guiding drug design and development efforts. Researchers are encouraged to synthesize and evaluate novel derivatives to populate the structure-activity relationship (SAR) for this chemical scaffold.

Table 1: Anticancer Activity of Structurally Related Thiazole Derivatives [8]

CompoundCell LineIC₅₀ (µM)
21 A5495.42
22 A5492.47
25 A5498.05
26 A54925.4
CisplatinA54911.71

Note: The compounds listed are 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and not direct derivatives of the title compound. This data is presented for comparative purposes.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols provided herein offer a basis for its preparation, while the outlined biological contexts highlight areas of significant research interest. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Application Notes and Protocols for the Derivatization of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-(3-Bromo-4-methoxyphenyl)propanoic acid and its subsequent evaluation in various biological assays. This document offers guidance on the synthesis of amide and ester derivatives and outlines methodologies for assessing their potential as anticancer, antioxidant, and G protein-coupled receptor (GPCR) modulating agents.

Introduction

This compound is a substituted phenylpropanoic acid, a scaffold that is prevalent in a variety of biologically active molecules. Phenylpropanoic acid derivatives have shown promise in diverse therapeutic areas, including cancer and metabolic diseases. The derivatization of the carboxylic acid moiety into esters and amides allows for the exploration of structure-activity relationships, potentially leading to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. These derivatives are of particular interest for their potential to interact with biological targets such as G protein-coupled receptors (GPCRs), which are a major class of drug targets.[1][2]

Derivatization Protocols

The carboxylic acid group of this compound is a versatile handle for chemical modification, most commonly through esterification and amidation.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid and an amine using a coupling agent.

Materials:

  • This compound

  • Amine of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide condensing agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired amine (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: Synthesis of Ester Derivatives

This protocol outlines a standard procedure for the synthesis of ester derivatives from a carboxylic acid and an alcohol under acidic conditions.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Biological Assay Protocols

The following protocols describe methods to evaluate the biological activity of the synthesized derivatives. While specific data for this compound derivatives is limited, the following assays are commonly used for structurally similar compounds.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: G Protein-Coupled Receptor (GPCR) Activation Assay (cAMP Assay)

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This protocol describes a common method to measure cAMP accumulation.

Materials:

  • A cell line stably expressing the GPCR of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (an adenylyl cyclase activator, used for inhibitory GPCRs)

  • Synthesized derivatives

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • 384-well plates

Procedure:

  • Plate the cells expressing the target GPCR in a 384-well plate and incubate overnight.

  • Remove the culture medium and add assay buffer containing IBMX.

  • Add the synthesized derivatives at various concentrations to the wells. For inhibitory GPCRs (Gi-coupled), also add a sub-maximal concentration of forskolin.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The following tables summarize representative quantitative data for derivatives of compounds structurally related to this compound.

Table 1: Antiproliferative Activity of Phenylpropanoic Acid Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
21 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivativeA5495.42[4]
22 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivativeA5492.47[4]
19 BromophenolHCT-11614.1[5]
20 BromophenolHCT-1162.51[5]
21 BromophenolHCT-1161.32[5]

Table 2: Antioxidant Activity of Phenylpropanoic Acid Hydrazide Derivatives

Compound IDAssayActivityReference
Hydrazide Derivative 1 DPPH Radical Scavenging~1.4 times higher than ascorbic acid[6]
Hydrazide Derivative 2 DPPH Radical Scavenging~1.4 times higher than ascorbic acid[6]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Derivatization and Biological Evaluation cluster_synthesis Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis start This compound derivatization Derivatization (Amidation / Esterification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer gpcr GPCR Assays (e.g., cAMP) characterization->gpcr antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant data Data Collection & Analysis (IC50 / EC50 Determination) anticancer->data gpcr->data antioxidant->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for synthesis, purification, and biological testing.

GPCR Signaling Pathway Diagram

GPCR_Signaling Simplified Gs-Coupled GPCR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., synthesized derivative) GPCR GPCR (Gs-coupled) Ligand->GPCR binds G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Gs-coupled GPCR signaling cascade leading to a cellular response.

References

experimental procedure for amide coupling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the amide coupling of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development. This protocol outlines a robust and commonly employed method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents. These reagents facilitate the efficient formation of an amide bond under mild conditions, minimizing the risk of racemization if chiral amines are employed. This document provides a step-by-step guide, a summary of reaction conditions, and a workflow diagram to ensure successful synthesis.

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, frequently utilized in the pharmaceutical industry to assemble complex molecules and active pharmaceutical ingredients (APIs). The coupling of a carboxylic acid with an amine to form an amide bond is often facilitated by activating the carboxylic acid. Carbodiimides, such as EDC, are widely used for this purpose. The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] To suppress potential side reactions and minimize racemization, an additive like HOBt is often included. HOBt traps the O-acylisourea intermediate to form an active ester, which then smoothly reacts with the amine to yield the desired amide.[1] This method is known for its reliability and broad applicability.

Experimental Protocol

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction parameters for EDC/HOBt mediated amide couplings, drawn from protocols for structurally related arylpropanoic acids. Researchers should consider these as starting points for optimization.

ParameterCondition ACondition BCondition C
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.1 eq1.2 eq1.0 eq
EDC·HCl 1.2 eq1.5 eq1.1 eq
HOBt 1.2 eq1.5 eq1.1 eq
Base DIPEA (2.0 eq)Et₃N (3.0 eq)DIPEA (2.5 eq)
Solvent DMFDCMMeCN
Temperature 0 °C to RT0 °C to RTRT
Reaction Time 16 h12 h24 h
Work-up EtOAc/H₂O extractionDCM/H₂O extractionEtOAc/H₂O extraction

Experimental Workflow

AmideCouplingWorkflow start Start dissolve_acid Dissolve this compound in anhydrous DMF start->dissolve_acid cool Cool to 0 °C dissolve_acid->cool add_reagents Add HOBt and EDC·HCl cool->add_reagents activate Stir for 30 min (Activation) add_reagents->activate add_amine_base Add Amine and DIPEA activate->add_amine_base react Stir at RT for 12-24h (Reaction) add_amine_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify by Chromatography (if necessary) dry_concentrate->purify end End purify->end Pure Product

Caption: Experimental workflow for the amide coupling of this compound.

Signaling Pathway Diagram

AmideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH This compound (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester (Less Prone to Racemization) O_acylisourea->Active_Ester + HOBt HOBt HOBt->Active_Ester Amide Amide Product (R-CO-NHR') Active_Ester->Amide + Amine Amine (R'-NH2) Amine->Amide Byproducts EDC-Urea + Regenerated HOBt Amide->Byproducts Formation of

References

Application Notes and Protocols: Esterification of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. The following sections outline common reaction conditions, present detailed experimental procedures for two widely used methods, and offer a visual representation of the general experimental workflow.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the derivatization of carboxylic acids to modulate their physicochemical properties, such as lipophilicity and metabolic stability. This compound is a substituted aromatic carboxylic acid that may serve as a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate esterification method is critical to ensure high yield and purity of the desired ester product. This note details two robust and commonly employed esterification protocols: the Fischer-Speier Esterification and the Steglich Esterification.

Reaction Conditions at a Glance

The choice of esterification method often depends on the substrate's sensitivity to acidic conditions and high temperatures. Below is a summary of typical reaction conditions for the two primary methods discussed.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
Alcohol Typically used in large excess (can be the solvent)1.0 - 1.5 equivalents
Solvent The alcohol reactant or an inert solvent (e.g., toluene)Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Temperature Reflux0 °C to Room Temperature
Reaction Time Several hours to overnight1 to 24 hours
Work-up Neutralization, extraction, and purificationFiltration of dicyclohexylurea (DCU), extraction, and purification
Key Features Simple reagents, suitable for simple alcoholsMild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols[1][2][3]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 3-(3-Bromo-4-methoxyphenyl)propanoate

This protocol describes the acid-catalyzed esterification using methanol in excess, which also serves as the solvent.[4][5][6]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound.

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification for Ethyl 3-(3-Bromo-4-methoxyphenyl)propanoate

This method is ideal for substrates that may be sensitive to the harsh conditions of Fischer esterification and proceeds at room temperature.[1][3][7]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound, ethanol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical esterification reaction followed by purification.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Carboxylic Acid, Alcohol, and Solvent B Add Catalyst A->B C Heat to Reflux (Fischer) or Stir at RT (Steglich) B->C D Quench Reaction and Neutralize C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Solvent Removal F->G Purification Step H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for esterification.

References

Application Notes and Protocols: Investigating Phenylpropanoic Acid Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Starting Material: Extensive literature searches did not yield specific examples of 3-(3-Bromo-4-methoxyphenyl)propanoic acid being directly utilized as a starting material for the synthesis of anticancer agents. This document, therefore, focuses on the synthesis and anticancer applications of structurally related compounds containing bromophenyl and methoxyphenyl motifs, which represent a promising area of cancer research. The protocols and data presented herein are for these related analogues and are intended to provide valuable insights into the potential of similar chemical scaffolds in oncology.

Rationale for Investigating Substituted Phenylpropanoic Acid Derivatives

Substituted phenylpropanoic acid derivatives are versatile scaffolds in medicinal chemistry. The presence of a carboxylic acid group allows for various chemical modifications, while the substituted phenyl ring can be tailored to interact with specific biological targets. The bromo and methoxy substituents, in particular, can influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile as a potential drug candidate.

Application: Synthesis of 1,3,4-Thiadiazole Derivatives with Anticancer Activity

Derivatives of 1,3,4-thiadiazole containing a 3-methoxyphenyl substituent have been synthesized and evaluated for their anticancer properties. These compounds have shown activity against breast cancer cell lines.

Synthetic Workflow

The general synthetic route to these 1,3,4-thiadiazole derivatives is a two-step process starting from appropriate hydrazides and 3-methoxyphenyl isothiocyanate.

G Hydrazide Appropriate Hydrazide Thiosemicarbazide 1-R-4-(3-methoxyphenyl) thiosemicarbazide Hydrazide->Thiosemicarbazide EtOH, reflux Isothiocyanate 3-Methoxyphenyl isothiocyanate Isothiocyanate->Thiosemicarbazide Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole H₂SO₄ (conc.) G Aldehyde 3-Bromo-4,5-dimethoxy benzaldehyde Chromene 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl) -4H-chromene Aldehyde->Chromene Phenol Substituted Phenol Phenol->Chromene Base catalyst, EtOH, reflux Malononitrile Malononitrile Malononitrile->Chromene G cluster_cell Cancer Cell Drug 1,3,4-Thiadiazole Derivative Caspase8 Caspase 8 Drug->Caspase8 Activates Caspase3 Caspase 3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Application Notes and Protocols for 3-(3-Bromo-4-methoxyphenyl)propanoic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies have been published detailing the antimicrobial activity of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. The following application notes and protocols are based on the known antimicrobial properties of structurally related compounds, including halogenated phenylpropanoic acids, methoxylated phenolic compounds, and cinnamic acid derivatives. These notes are intended to provide a foundational framework for researchers to explore the potential of this compound as a novel antimicrobial agent.

Application Notes

Introduction

This compound is a substituted hydrocinnamic acid derivative. The core structure, phenylpropanoic acid, is a common scaffold in natural and synthetic compounds exhibiting a range of biological activities. The presence of a bromine atom and a methoxy group on the phenyl ring are key structural features that may contribute to its antimicrobial potential. Halogenation, particularly bromination, has been shown to enhance the antimicrobial efficacy of various phenolic compounds.[1][2] Similarly, methoxy substitution on the phenyl ring is a feature of many natural antimicrobial agents.

Potential Antimicrobial Activity

Based on the analysis of structurally similar compounds, this compound is hypothesized to possess activity against a spectrum of microbial pathogens. Studies on related bromophenol and chlorinated 3-phenylpropanoic acid derivatives have demonstrated efficacy primarily against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Therefore, it is plausible that this compound could exhibit activity against a range of bacteria and potentially fungi.

Postulated Mechanism of Action

The antimicrobial mechanism of phenolic acids and their derivatives is often multifactorial.[4][5][6] The primary modes of action are believed to involve:

  • Cell Membrane Disruption: The lipophilic nature of the phenyl ring, enhanced by the bromo and methoxy groups, may facilitate the compound's insertion into the bacterial cell membrane. This can disrupt the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[7][8]

  • Enzyme Inhibition: Phenolic compounds are known to interact with and inhibit essential bacterial enzymes. Potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication, such as DNA gyrase.[7]

  • Disruption of Cellular Energy Production: By interfering with the cell membrane's function, the compound could disrupt the proton motive force, thereby inhibiting ATP synthesis and other energy-dependent processes within the bacterial cell.

Further studies are required to elucidate the specific mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following tables summarize the minimum inhibitory concentration (MIC) values of various compounds structurally related to this compound, providing a basis for comparison and hypothesis generation.

Table 1: Antimicrobial Activity of Halogenated Phenyl and Phenolic Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus10[2]
3-Bromo-2,6-dihydroxyacetophenoneMethicillin-resistant S. aureus (MRSA)10[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeStreptococcus pneumoniae2500[1]

Table 2: Antimicrobial Activity of Substituted 3-Phenylpropanoic Acid and Cinnamic Acid Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (hydrazone with 2-furyl)Staphylococcus aureus (MRSA)16[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (hydrazone with 2-furyl)Enterococcus faecalis (VRE)16[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (hydrazone with 2-furyl)Escherichia coli>64[3]
Cinnamic acid-carvacrol conjugate (DM2)Staphylococcus aureus16-64[9][10]
Cinnamide derivative (Compound 18)Staphylococcus aureus458.15 µM[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterility control (broth with compound, no bacteria)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound's stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

    • Negative Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing broth and the highest concentration of the test compound, but no bacteria.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • DMSO

  • Positive control antibiotic disks

Procedure:

  • Preparation of Bacterial Lawn: Aseptically swab the surface of an MHA plate with the standardized bacterial inoculum to create a uniform lawn.

  • Preparation of Test Disks: Dissolve this compound in DMSO to a desired concentration. Aseptically apply a known volume (e.g., 10 µL) of the solution onto a sterile filter paper disk and allow the solvent to evaporate.

  • Application of Disks: Place the prepared test disk, a positive control antibiotic disk, and a negative control disk (impregnated with DMSO only) onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Below are diagrams illustrating a general experimental workflow for antimicrobial drug discovery and a postulated mechanism of action.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation cluster_development Preclinical Development Compound 3-(3-Bromo-4-methoxyphenyl) propanoic acid MIC MIC Determination (Broth Microdilution) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Mechanism Mechanism of Action Studies MIC->Mechanism Disk->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity Lead Lead Optimization Toxicity->Lead

Caption: Experimental workflow for antimicrobial evaluation.

mechanism_of_action cluster_compound Antimicrobial Compound cluster_bacterium Bacterial Cell cluster_outcome Outcome Compound 3-(3-Bromo-4-methoxyphenyl) propanoic acid Membrane Cell Membrane Disruption Compound->Membrane interacts with Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme inhibits Energy Inhibition of Energy Production Membrane->Energy disrupts Death Bacterial Cell Death Membrane->Death Enzyme->Death Energy->Death

Caption: Postulated mechanisms of antimicrobial action.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, specifically focusing on 3-(3-Bromo-4-methoxyphenyl)propanoic acid derivatives. The protocols outlined below describe established in vitro assays to quantify cell viability, membrane integrity, and apoptosis, which are critical endpoints in toxicology and drug discovery.[1][2] The successful implementation of these assays will facilitate the determination of key cytotoxic parameters, such as the half-maximal inhibitory concentration (IC50), and offer insights into the potential mechanism of action of the test compounds.

General Workflow for Cytotoxicity Assessment

A systematic approach is essential for the accurate assessment of a compound's cytotoxicity. The overall workflow involves initial cell-based screening to determine the effective concentration range, followed by more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) MTT_Assay Metabolic Activity Assay (e.g., MTT) Compound_Prep->MTT_Assay Cell_Culture Cell Line Selection & Maintenance Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Dose-Response Curve LDH_Assay Membrane Integrity Assay (e.g., LDH) Mechanism Mechanism of Cell Death (Apoptosis/Necrosis) LDH_Assay->Mechanism Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) Apoptosis_Assay->Mechanism IC50->LDH_Assay Select Concentrations IC50->Apoptosis_Assay Select Concentrations Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound Test Compound (e.g., Propanoic Acid Derivative) Bax_Bak Bax/Bak Activation Compound->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: Analytical HPLC Method for 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method for the quantitative determination of 3-(3-Bromo-4-methoxyphenyl)propanoic acid using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a substituted aromatic carboxylic acid that can serve as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and quality of this compound in research and drug development settings. This application note describes a robust RP-HPLC method suitable for the quantification of this compound and for monitoring reaction progress and purity. The method utilizes a standard C18 stationary phase with a mobile phase consisting of acetonitrile and an acidic phosphate buffer, which is a common and effective approach for the analysis of acidic analytes.[1]

Experimental Protocol

This section details the necessary instrumentation, reagents, chromatographic conditions, and sample preparation procedures for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2][3]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[1][3]

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: For the preparation of standards and mobile phases.

  • Syringe Filters: 0.45 µm PTFE or PVDF filters for sample clarification.[3]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or deionized water.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Phosphoric Acid (H3PO4): Analytical grade.

  • This compound: Reference standard of known purity.

Mobile Phase Preparation
  • Aqueous Component (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with concentrated phosphoric acid.

  • Organic Component: HPLC grade acetonitrile.

  • Final Mobile Phase: The mobile phase is a mixture of the aqueous buffer and acetonitrile. The recommended starting condition is an isocratic elution. Degas the mobile phase before use.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Data Presentation

Quantitative data for the chromatographic conditions and method performance are summarized in the tables below.

Table 1: HPLC Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 µL
Detector UV at 225 nm[1]
Run Time Approximately 10 minutes
Table 2: Representative Method Validation Parameters
ParameterRepresentative Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These values are representative and should be established during formal method validation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase (ACN:Phosphate Buffer) hplc_system HPLC System Setup (Equilibrate Column) reagents->hplc_system standards Prepare Standard Solutions (Stock and Working) injection Inject Sample/Standard into HPLC standards->injection calibration Generate Calibration Curve (from Standards) standards->calibration sample Prepare Sample Solution (Weigh, Dissolve, Dilute) filter Filter Sample through 0.45 µm Syringe Filter sample->filter filter->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 225 nm separation->detection chromatogram Acquire Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration integration->calibration quantification Quantify Analyte Concentration integration->quantification calibration->quantification report Generate Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: NMR Characterization of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) characterization of ester and amide derivatives of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development for unambiguous structure elucidation and purity assessment of these novel compounds.

Introduction

This compound is a versatile scaffold for the synthesis of a variety of derivatives with potential biological activity. Bromophenol derivatives, for instance, have shown promise as antioxidant and anticancer agents. The propanoic acid moiety allows for the facile introduction of ester and amide functionalities, enabling the exploration of structure-activity relationships. Accurate NMR characterization is paramount for confirming the successful synthesis of these derivatives and for their advancement in research and development pipelines.

Data Presentation: Predicted NMR Spectral Data

While experimental NMR data for this compound and its derivatives are not widely available in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and data from structurally analogous compounds, such as 3-(4-methoxyphenyl)propanoic acid and its methyl ester.[1][2] The expected shifts for the aromatic protons and carbons are adjusted to account for the electronic effects of the bromine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound and its Derivatives (in CDCl₃)

CompoundAr-H (s)Ar-H (d)Ar-H (d)-OCH₃ (s)-CH₂-Ar (t)-CH₂-C=O (t)Other Protons
Starting Material ~7.4 ppm~7.1 ppm~6.8 ppm~3.9 ppm~2.9 ppm~2.6 ppm-COOH (br s, ~11-12 ppm)
Ethyl Ester ~7.4 ppm~7.1 ppm~6.8 ppm~3.9 ppm~2.9 ppm~2.6 ppm-O-CH₂- (q, ~4.1 ppm), -CH₃ (t, ~1.2 ppm)
N-Benzyl Amide ~7.4 ppm~7.1 ppm~6.8 ppm~3.9 ppm~2.9 ppm~2.4 ppm-NH- (br t, ~6.0 ppm), -CH₂-Ph (d, ~4.4 ppm), Ph-H (m, ~7.3 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound and its Derivatives (in CDCl₃)

CompoundC=OC-O (Aromatic)C-BrC-H (Aromatic)C-C (Aromatic)-OCH₃-CH₂-Ar-CH₂-C=OOther Carbons
Starting Material ~179 ppm~155 ppm~112 ppm~133, ~129, ~111 ppm~132 ppm~56 ppm~35 ppm~30 ppm-
Ethyl Ester ~173 ppm~155 ppm~112 ppm~133, ~129, ~111 ppm~132 ppm~56 ppm~36 ppm~30 ppm-O-CH₂- (~61 ppm), -CH₃ (~14 ppm)
N-Benzyl Amide ~172 ppm~155 ppm~112 ppm~133, ~129, ~111 ppm~132 ppm~56 ppm~38 ppm~31 ppm-CH₂-N (~44 ppm), Ph-C (various)

Experimental Protocols

Detailed methodologies for the synthesis of representative ester and amide derivatives of this compound are provided below.

Protocol 1: Fischer Esterification for the Synthesis of Ethyl 3-(3-Bromo-4-methoxyphenyl)propanoate

This protocol describes the acid-catalyzed esterification of the starting material with ethanol.[3][4][5][6][7]

Materials:

  • This compound

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H and ¹³C NMR spectroscopy.

Protocol 2: DCC Coupling for the Synthesis of N-Benzyl-3-(3-Bromo-4-methoxyphenyl)propanamide

This protocol outlines the amidation of the starting material with benzylamine using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[8][9][10][11]

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add benzylamine (1.0-1.2 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM or THF.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterize the final product by ¹H and ¹³C NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of derivatives of this compound.

experimental_workflow start This compound esterification Esterification (e.g., Fischer) start->esterification amidation Amidation (e.g., DCC Coupling) start->amidation ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product purification Purification (Column Chromatography) ester_product->purification amide_product->purification nmr NMR Characterization (¹H and ¹³C) purification->nmr final_product Characterized Product nmr->final_product

Caption: Synthetic and characterization workflow.

Logical Relationship of Reaction Components

This diagram illustrates the logical relationship between the reactants and reagents in the synthesis of an amide derivative.

reaction_components cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid This compound product Amide Product carboxylic_acid->product amine Amine (e.g., Benzylamine) amine->product coupling_agent Coupling Agent (e.g., DCC) coupling_agent->product catalyst Catalyst (e.g., DMAP) catalyst->product

Caption: Amidation reaction components.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the electrophilic aromatic substitution (bromination) of 3-(4-methoxyphenyl)propanoic acid. This reaction typically involves treating the starting material with a brominating agent, such as molecular bromine (Br₂), in a suitable solvent like acetic acid.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 3-(4-methoxyphenyl)propanoic acid. The key reagent is a brominating agent, most commonly bromine (Br₂). Glacial acetic acid is often used as the solvent. In some cases, a Lewis acid catalyst like ferric chloride (FeCl₃) may be employed to enhance the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material, the desired product, and any potential side products. The spots can be visualized under UV light.

Q4: What are the expected side products in this synthesis?

A4: Potential side products include isomeric monobrominated compounds (where the bromine atom is at a different position on the aromatic ring), and di-brominated products resulting from over-bromination. Unreacted starting material may also be present in the crude product.

Q5: How is the final product typically purified?

A5: Purification is commonly achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane can be screened to find an optimal system.[1] Column chromatography using silica gel with a gradient of hexane and ethyl acetate is also an effective method for isolating the pure product.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseTroubleshooting StepExpected Outcome
Inactive Brominating Agent Use a fresh bottle of bromine or N-Bromosuccinimide (NBS). Ensure proper storage to prevent degradation.Improved reaction conversion and product yield.
Insufficient Reaction Time or Temperature Monitor the reaction closely using TLC. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.Complete consumption of the starting material and formation of the desired product.
Inappropriate Solvent Ensure the use of glacial acetic acid or another suitable anhydrous solvent. The presence of water can interfere with the reaction.A more efficient reaction with fewer side products.
Lack of Catalyst (if required) If the reaction is slow, consider adding a catalytic amount of a Lewis acid like FeCl₃.Increased reaction rate and improved yield.
Problem 2: Presence of Multiple Products in the Crude Mixture
Potential CauseTroubleshooting StepExpected Outcome
Over-bromination (Di-bromo products) Use a precise 1:1 molar ratio of the brominating agent to the starting material. Add the brominating agent slowly and in portions to maintain a low concentration.Minimized formation of di-brominated side products.
Formation of Isomers Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve the regioselectivity of the bromination.Increased proportion of the desired 3-bromo isomer.
Unreacted Starting Material Increase the reaction time or slightly increase the amount of brominating agent (e.g., 1.1 equivalents). Monitor closely by TLC to avoid over-bromination.Full conversion of the starting material to the product.
Problem 3: Difficulty in Purifying the Product
Potential CauseTroubleshooting StepExpected Outcome
Oiling out during Recrystallization Ensure the correct solvent or solvent mixture is used. The product should be fully dissolved at high temperature and crystallize upon slow cooling.Formation of pure, solid crystals.
Poor Separation in Column Chromatography Optimize the eluent system using TLC to achieve a clear separation between the product and impurities (target Rf of 0.25-0.35).Isolation of the product with high purity.
Co-elution of Impurities If impurities have similar polarity to the product, multiple rounds of chromatography or a different purification technique (e.g., recrystallization) may be necessary.Product with the desired level of purity.

Experimental Protocols

Key Experiment: Bromination of 3-(4-methoxyphenyl)propanoic acid

This protocol is based on established procedures for the bromination of similar aromatic compounds.

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water. If any unreacted bromine remains, quench it by adding a saturated solution of sodium thiosulfate until the orange color disappears. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for Synthesis cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction Bromination of 3-(4-methoxyphenyl)propanoic acid start->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Work-up and Isolation tlc->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Analyze Product (NMR, MS, MP) purification->analysis success Pure Product Obtained analysis->success Purity & Identity Confirmed fail Issues Encountered analysis->fail Issues Detected low_yield Low Yield? fail->low_yield impure Impure Product? fail->impure adjust_reagents Adjust Reagent Stoichiometry/ Purity low_yield->adjust_reagents optimize_conditions Optimize Reaction Conditions (T, time) low_yield->optimize_conditions improve_purification Improve Purification Technique impure->improve_purification adjust_reagents->reaction optimize_conditions->reaction improve_purification->purification G Electrophilic Aromatic Bromination Pathway A 3-(4-methoxyphenyl)propanoic acid E Sigma Complex (Arenium Ion Intermediate) A->E Nucleophilic Attack B Br-Br D Polarized Bromine (δ+Br-Brδ-) B->D C Lewis Acid (optional) e.g., FeBr3 C->D Polarization D->E F This compound E->F Deprotonation G HBr E->G H [FeBr4]- H->B H->C

References

Technical Support Center: Purification of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(3-Bromo-4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route.

If synthesizing via bromination of 3-(4-methoxyphenyl)propanoic acid, potential impurities include:

  • Over-brominated products: Such as 3-(3,5-dibromo-4-methoxyphenyl)propanoic acid, resulting from the high activation of the aromatic ring by the methoxy group.

  • Isomeric byproducts: Formation of other positional isomers of the bromo-substituent.

  • Unreacted starting material: Residual 3-(4-methoxyphenyl)propanoic acid.

If the synthesis involves the reduction of a cinnamic acid derivative, possible impurities are:

  • Unreacted starting material: The corresponding cinnamic acid precursor.

  • cis-isomer: The geometric isomer of the desired trans-alkene precursor may carry through the synthesis.

Q2: What are the recommended starting points for purification of crude this compound?

A2: The two most effective and widely used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying impurities. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).[1]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Cause: The compound may be melting in the hot solvent before it dissolves, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Troubleshooting:

    • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

    • Slow cooling: Allow the solution to cool to room temperature slowly, without disturbance. Rapid cooling can promote oiling out.

    • Solvent selection: The chosen solvent may not be optimal. Experiment with different solvent systems. Good starting points for aryl carboxylic acids include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane).

Issue 2: Low or no crystal formation upon cooling.

  • Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the concentration is too low.

  • Troubleshooting:

    • Reduce solvent volume: If too much solvent was used, carefully evaporate a portion of the solvent and attempt to recrystallize.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Seeding: Add a single, pure crystal of this compound to the cooled solution to initiate crystal growth.

    • Change solvent system: Switch to a solvent in which the compound has lower solubility at cold temperatures.

Column Chromatography

Issue 3: Poor separation of the desired product from impurities.

  • Cause: The chosen eluent system does not provide sufficient resolution between the compound and its impurities on the stationary phase (typically silica gel).

  • Troubleshooting:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test various solvent mixtures. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with clear separation from impurity spots.

    • Use a gradient elution: Start with a less polar eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to separate compounds with a wider range of polarities.

    • Check for column overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity of Crude MaterialTypical Purity after PurificationTypical YieldAdvantagesDisadvantages
Recrystallization 85-95%>98%70-90%Simple, scalable, cost-effective for removing major impurities.May not remove impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography 85-95%>99%60-80%High resolution for separating closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization.

Note: The values presented are illustrative and can vary depending on the specific reaction conditions and the initial purity of the crude product.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated potential solvent (e.g., ethanol, methanol, ethyl acetate, or a hexane/ethyl acetate mixture). Allow the solution to cool to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise to ensure a minimal amount is used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine an optimal eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired compound (Rf ≈ 0.3-0.4) from any impurities.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous phosphate buffer (pH adjusted to be acidic, e.g., with phosphoric acid). The exact ratio should be optimized to achieve good separation.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Purity_Analysis_1 Purity Analysis (TLC/HPLC) Recrystallization->Purity_Analysis_1 Column_Chromatography Column Chromatography Purity_Analysis_2 Purity Analysis (HPLC) Column_Chromatography->Purity_Analysis_2 Decision Purity Sufficient? Purity_Analysis_1->Decision Pure_Product_2 High Purity Product (>99%) Purity_Analysis_2->Pure_Product_2 Pure_Product_1 Pure Product (>98%) Decision->Column_Chromatography No Decision->Pure_Product_1 Yes

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Column Chromatography Problem? Start->Chromatography_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes No_Crystals Low/No Crystals Recrystallization_Issue->No_Crystals No Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Solution_Oiling Re-dissolve & Add Solvent Slow Cooling Change Solvent Oiling_Out->Solution_Oiling Solution_No_Crystals Reduce Solvent Volume Induce Crystallization Change Solvent No_Crystals->Solution_No_Crystals Solution_Separation Optimize Eluent (TLC) Gradient Elution Check Loading Poor_Separation->Solution_Separation

Caption: A decision tree for troubleshooting common purification issues.

References

optimizing reaction yield for 3-(3-Bromo-4-methoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this, primarily related to the electrophilic aromatic bromination step.

Potential Causes and Solutions:

  • Incomplete Reaction: The bromination reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the brominating agent was added in the correct stoichiometric amount.

  • Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and selectivity.

    • Solution: For the bromination of activated rings, the reaction is often carried out at or below room temperature to control selectivity and minimize side reactions.[1] Experiment with a temperature range of 0 °C to 25 °C to find the optimal condition for your specific setup.

  • Poor Quality of Reagents: The purity of the starting material, 3-(4-methoxyphenyl)propanoic acid, and the brominating agent (e.g., N-Bromosuccinimide - NBS) is crucial.

    • Solution: Ensure the starting materials are pure and dry. If using NBS, it is advisable to recrystallize it before use, as it can decompose over time.

  • Formation of Side Products: The formation of undesired isomers (ortho-brominated) or di-brominated products will reduce the yield of the desired 3-bromo isomer.

    • Solution: To favor the formation of the desired para-isomer (relative to the propanoic acid side chain), careful selection of the brominating agent and reaction conditions is necessary. Using a less reactive brominating agent or conducting the reaction at a lower temperature can improve regioselectivity.

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate is a strong indicator of side reactions. For the bromination of 3-(4-methoxyphenyl)propanoic acid, the primary impurities are typically isomeric and over-brominated products.

Likely Side Products:

  • 2-Bromo-4-methoxyphenyl)propanoic acid (ortho-isomer): The methoxy group is a strong ortho-, para-director.[2][3] While the 3-position (para to the methoxy group) is generally favored, some amount of the 2-bromo isomer (ortho to the methoxy group) can be expected.

  • 3,5-Dibromo-4-methoxyphenyl)propanoic acid: As an activated ring, it is susceptible to over-bromination, leading to the formation of a di-brominated product.

  • Unreacted Starting Material: 3-(4-methoxyphenyl)propanoic acid.

Strategies to Minimize Side Product Formation:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material. Adding the brominating agent in slight excess can lead to di-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, which can improve selectivity for mono-bromination.

  • Choice of Solvent: The polarity of the solvent can influence the reaction's selectivity. Acetic acid is a commonly used solvent for this type of bromination.[4]

  • Temperature Control: As mentioned previously, lower temperatures generally favor higher selectivity.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound is typically achieved through recrystallization.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. For carboxylic acids, common recrystallization solvents include ethanol/water mixtures, ethyl acetate/hexanes, or toluene. Based on a similar compound, hot xylene has been used for recrystallization.[4]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot filtration to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 3-(4-methoxyphenyl)propanoic acid?

A1: The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[2][3] The propanoic acid side chain is a deactivating meta-director. Therefore, the position of bromination will be directed by the powerful activating effect of the methoxy group. The bromine will substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is the 3-position of the phenyl ring, which is the desired product. The position ortho to the methoxy group is the 2-position. Due to steric hindrance from the methoxy group and the propanoic acid chain, substitution at the 3-position is generally favored.

Q2: Which brominating agent is most suitable for this synthesis?

A2: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings.[5] It is a solid, making it easier to handle than liquid bromine. Using NBS in a suitable solvent like acetic acid or acetonitrile often provides good yields of the mono-brominated product.[6][7]

Q3: Can cleavage of the methyl ether occur during bromination?

A3: Under harsh acidic conditions or with certain Lewis acid catalysts, demethylation of the methoxy group is a possible side reaction. However, when using milder conditions, such as NBS in acetic acid at room temperature, this side reaction is generally not a significant concern.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Bromination

Brominating AgentTypical ConditionsSelectivity for Activated RingsSafety Considerations
N-Bromosuccinimide (NBS) Acetic acid or Acetonitrile, room temp.Good to excellent for mono-brominationSolid, easier to handle than Br₂
**Bromine (Br₂) **Acetic acid, often with a catalystCan lead to over-bromination if not controlledHighly corrosive and toxic, requires careful handling
Pyridinium Tribromide Various organic solventsGenerally mild and selectiveSolid, less hazardous than Br₂

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound:

This protocol is based on the bromination of a closely related compound, 4-methoxyphenylacetic acid, which has been reported to yield the 3-bromo derivative in 84% yield.[4]

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ice-water bath

  • Recrystallization solvent (e.g., Xylene or Ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

  • A precipitate of the crude product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Mandatory Visualization

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-(4-methoxyphenyl)propanoic_acid 3-(4-methoxyphenyl)propanoic acid Target_Product This compound 3-(4-methoxyphenyl)propanoic_acid->Target_Product Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Product Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Target_Product

Caption: Reaction pathway for the synthesis of the target molecule.

Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_issues Troubleshooting Points cluster_solutions Potential Solutions Start Start Synthesis Reaction Bromination Reaction Start->Reaction LowYield Low Yield? Reaction->LowYield ImpureProduct Impure Product (TLC)? Reaction->ImpureProduct Side Reactions Workup Aqueous Workup Purification Recrystallization Workup->Purification Purification->ImpureProduct Product Final Product LowYield->Workup No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes ImpureProduct->Product No ImprovePurification Optimize Recrystallization Solvent & Technique ImpureProduct->ImprovePurification Yes ControlAddition Slow Reagent Addition ImpureProduct->ControlAddition Yes OptimizeConditions Optimize Temp. & Time CheckReagents->OptimizeConditions OptimizeConditions->Reaction ImprovePurification->Purification ControlAddition->Reaction

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Bromination of 4-Methoxyphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methoxyphenylpropanoic acid. The information provided is designed to help overcome common challenges and minimize the formation of unwanted side products during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 4-methoxyphenylpropanoic acid?

The expected major product is 3-bromo-4-methoxyphenylpropanoic acid. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group. Since the para position is blocked by the propanoic acid group, bromination will primarily occur at one of the ortho positions. Due to steric hindrance from the propanoic acid side chain, substitution is favored at the C3 position.

Q2: What are the most common side products observed during the bromination of 4-methoxyphenylpropanoic acid?

The most common side products include:

  • Di-brominated products: The strong activating nature of the methoxy group can lead to a second bromination on the aromatic ring, typically at the C5 position, yielding 3,5-dibromo-4-methoxyphenylpropanoic acid.

  • Ortho-isomer: Formation of 2-bromo-4-methoxyphenylpropanoic acid can occur, although it is generally a minor product due to the steric bulk of the adjacent propanoic acid group.

  • Benzylic bromination products: Under radical conditions (e.g., exposure to UV light or the use of radical initiators), bromination can occur at the benzylic position of the propanoic acid side chain.

  • Decarboxylated products: In some cases, particularly under harsh conditions, decarboxylation of the propanoic acid group may occur, followed by bromination.

Q3: How can I minimize the formation of di-brominated side products?

To reduce over-bromination, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxyphenylpropanoic acid.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.

  • Low Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.

  • Milder Brominating Agent: Utilize a less reactive brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).

Q4: What conditions favor benzylic bromination, and how can it be avoided?

Benzylic bromination is favored by radical reaction conditions. To avoid this side reaction:

  • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation.

  • Use Electrophilic Conditions: Employ conditions that favor electrophilic aromatic substitution, such as the use of a Lewis acid catalyst with bromine in a suitable solvent.

Q5: Is a Lewis acid catalyst necessary for this reaction?

A Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is often not strictly necessary due to the activating effect of the methoxy group. However, its use can accelerate the reaction and may be employed with less reactive brominating agents. For highly activated substrates, omitting the Lewis acid can help to reduce the formation of over-brominated products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-bromo product - Incomplete reaction. - Formation of multiple side products. - Product loss during workup and purification.- Increase reaction time or temperature cautiously. - Optimize reaction conditions to improve selectivity (see FAQs). - Ensure efficient extraction and careful purification (e.g., recrystallization or column chromatography).
Significant amount of di-brominated product detected - Excess brominating agent. - High reaction temperature. - Highly reactive brominating agent (e.g., Br₂).- Use a strict 1:1 stoichiometry of brominating agent. - Perform the reaction at a lower temperature (e.g., 0 °C). - Use a milder brominating agent like N-bromosuccinimide (NBS).
Presence of benzylic bromination product - Radical reaction conditions (e.g., UV light exposure). - Use of NBS without excluding light or radical scavengers.- Conduct the reaction in the dark. - Ensure the reaction is performed under conditions that favor electrophilic substitution.
Formation of an unexpected isomer - Reaction conditions favoring the kinetic or thermodynamic product. - Influence of the solvent on regioselectivity.- Analyze the reaction mixture by GC-MS or NMR to identify the isomer. - Adjust reaction temperature and time to favor the desired isomer. - Experiment with different solvents.
Evidence of decarboxylation - High reaction temperatures. - Presence of strong acids or bases in combination with heat.- Perform the reaction under milder temperature conditions. - Use a neutral or weakly acidic reaction medium if possible.

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is a general method for the electrophilic aromatic bromination of activated aromatic rings.

  • Dissolution: Dissolve 4-methoxyphenylpropanoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the flask from light by wrapping it in aluminum foil.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred solution of 4-methoxyphenylpropanoic acid over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol uses a milder brominating agent, which can offer better selectivity.

  • Dissolution: Dissolve 4-methoxyphenylpropanoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) to the solution in one portion or in small portions over a short period.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and wash it with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Workflow for Minimizing Side Products

The following diagram illustrates the decision-making process for optimizing the bromination of 4-methoxyphenylpropanoic acid to minimize the formation of common side products.

Bromination_Optimization Start Start: Bromination of 4-Methoxyphenylpropanoic Acid Side_Product_Check Analyze Reaction Mixture: Presence of Side Products? Start->Side_Product_Check Desired_Product Desired Product: 3-Bromo-4-methoxyphenylpropanoic Acid No_Side_Products Reaction Optimized Desired_Product->No_Side_Products Side_Product_Check->Desired_Product No Dibromination Issue: Di-bromination Side_Product_Check->Dibromination Yes (Di-bromo) Benzylic_Bromination Issue: Benzylic Bromination Side_Product_Check->Benzylic_Bromination Yes (Benzylic) Decarboxylation Issue: Decarboxylation Side_Product_Check->Decarboxylation Yes (Decarboxylation) Sol_Dibromination Solutions: - Use 1:1 Stoichiometry - Lower Temperature - Use Milder Brominating Agent (NBS) Dibromination->Sol_Dibromination Sol_Benzylic Solutions: - Exclude Light - Avoid Radical Initiators Benzylic_Bromination->Sol_Benzylic Sol_Decarboxylation Solutions: - Use Milder Reaction Conditions - Avoid High Temperatures Decarboxylation->Sol_Decarboxylation Sol_Dibromination->Start Re-run Experiment Sol_Benzylic->Start Re-run Experiment Sol_Decarboxylation->Start Re-run Experiment

Caption: Logical workflow for troubleshooting side product formation in the bromination of 4-methoxyphenylpropanoic acid.

common impurities in 3-(3-Bromo-4-methoxyphenyl)propanoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities found in 3-(3-Bromo-4-methoxyphenyl)propanoic acid and their removal. The information is tailored to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

The most common impurities are typically residual starting materials, intermediates from the synthetic process, and byproducts of side reactions. Based on a plausible synthetic route involving the Knoevenagel condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid, followed by reduction, the primary impurities to expect are:

  • Unreacted Starting Material: 3-bromo-4-methoxybenzaldehyde

  • Unsaturated Intermediate: 3-(3-Bromo-4-methoxyphenyl)acrylic acid

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common starting point for analysis of such aromatic carboxylic acids.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the purity and to identify the presence of starting materials or byproducts. Different polarities of the product and impurities will result in distinct spots on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can reveal the presence of impurities by showing characteristic peaks that do not correspond to the desired product. For example, an aldehyde proton signal (around 9-10 ppm) would indicate the presence of unreacted 3-bromo-4-methoxybenzaldehyde.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry can help in identifying the molecular weights of the impurities, thus aiding in their structural elucidation.

Q3: What are the recommended methods for removing these impurities?

The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

  • Column Chromatography: For separating larger quantities of impurities or when recrystallization is ineffective, silica gel column chromatography is a powerful tool. A solvent system is chosen that allows for the differential elution of the desired product and the impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps Expected Outcome
Oily residue forms instead of crystals ("oiling out"). The solution is too concentrated, or the cooling rate is too rapid.- Reheat the solution and add a small amount of additional hot solvent until the oil redissolves. - Allow the flask to cool more slowly to room temperature before placing it in an ice bath.[1]Formation of solid crystals instead of an oil.
Poor or no crystal formation upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]Initiation of crystal growth and improved yield.
Low recovery of the purified product. - The compound is significantly soluble in the cold recrystallization solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the collected crystals. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.Increased yield of the purified product.
Crystals are colored or appear impure after recrystallization. - Impurities have co-crystallized with the product. - Colored impurities were not effectively removed.- Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it may also adsorb some product).[2]Colorless or significantly purer crystals.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps Expected Outcome
Poor separation of the product from impurities. - The solvent system (eluent) is not optimal. - The column is overloaded with the crude sample.- Use Thin-Layer Chromatography (TLC) to determine a solvent system that provides good separation between the product and impurities (aim for a product Rf value of 0.25-0.35). - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).Well-resolved bands on the column, leading to pure fractions of the desired product.
The product is eluting too quickly or too slowly. The polarity of the eluent is too high or too low.- If eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). - If eluting too slowly, increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).The product elutes in a reasonable number of column volumes, allowing for efficient collection.
Cracked or channeled silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the silica gel evenly.A homogenous column bed, ensuring even flow of the eluent and good separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute more non-polar compounds. A typical gradient might be from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 10 mg in 10 mL of the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Visualizations

Logical Workflow for Impurity Identification and Removal

start Crude this compound analytical_step Purity Assessment (TLC, HPLC, NMR) start->analytical_step decision Purity Acceptable? analytical_step->decision purification Purification Step decision->purification No pure_product Pure Product decision->pure_product Yes recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography final_analysis Final Purity Analysis recrystallization->final_analysis column_chromatography->final_analysis final_analysis->decision

Caption: A logical workflow for the identification and removal of impurities.

Troubleshooting Flowchart for Recrystallization

start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No add_solvent Add More Hot Solvent & Cool Slowly oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution & Re-cool no_crystals->concentrate Yes check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes success Successful Recrystallization low_yield->success No add_solvent->start concentrate->start check_solvent->start

References

Technical Support Center: Solubility Enhancement for 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of 3-(3-Bromo-4-methoxyphenyl)propanoic acid for in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a carboxylic acid. Carboxylic acids with a significant hydrocarbon portion tend to have low solubility in water.[1][2] The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH of the solution. In acidic or neutral solutions, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water.

Q2: How can I improve the solubility of this compound?

A2: There are several common techniques to improve the solubility of poorly soluble compounds like this compound for in vitro assays:

  • pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][][4]

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can help dissolve the compound.[5][6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7][8][9][10]

Q3: What is the recommended starting concentration of DMSO for my in vitro assay?

A3: It is crucial to keep the final concentration of DMSO in your in vitro assay as low as possible, typically well below 1%, as DMSO can have biological effects and may interfere with your assay.[11][12][13][14][15][16] A common starting point is to prepare a high-concentration stock solution of your compound in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is minimal.

Q4: Can pH adjustment affect my experimental results?

A4: Yes, altering the pH of your assay buffer can potentially impact your experimental system. It is important to ensure that the final pH of your solution is compatible with the biological system you are studying (e.g., cell culture, enzyme activity). Always verify the pH of your final solution and run appropriate controls to ensure the pH change itself does not affect your assay results.

Q5: Are there alternatives to DMSO?

A5: Yes, other co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can also be used.[][5] The choice of co-solvent will depend on the specific compound and the requirements of the in vitro assay. Additionally, cyclodextrins can be an effective alternative to organic co-solvents for increasing aqueous solubility.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitates when added to aqueous buffer. The compound has low aqueous solubility at the buffer's pH.Increase the pH of the buffer to deprotonate the carboxylic acid. Alternatively, prepare a concentrated stock in DMSO and dilute it into the buffer.
High concentration of DMSO is required for dissolution, affecting cell viability. The compound is highly lipophilic.Try using a co-solvent system with a lower final concentration of DMSO. Consider using cyclodextrins to form an inclusion complex and increase aqueous solubility.
Inconsistent results between experiments. The compound may not be fully dissolved or may be precipitating over time.Ensure the compound is completely dissolved in the stock solution before diluting. Check for precipitation in the final assay solution over the time course of the experiment.
Solubility is still low even after pH adjustment. The intrinsic solubility of the compound is very low, or the required pH is not compatible with the assay.Combine pH adjustment with the use of a co-solvent or cyclodextrins.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, Tris)

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Methodology:

  • Prepare a suspension of the compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH and visual appearance of the solution. Continue adding NaOH until the compound completely dissolves.

  • Record the pH at which the compound is fully dissolved.

  • If necessary, adjust the pH back to the desired final assay pH using 1 M HCl, observing if the compound remains in solution.

  • Centrifuge the final solution at high speed to pellet any undissolved material before use.

Protocol 2: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound

  • 100% DMSO

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

  • When preparing the final assay solution, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is as low as possible.

Protocol 3: Using Cyclodextrins for Solubility Enhancement

Objective: To increase the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Stir plate and stir bar

Methodology:

  • Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 1-10% w/v).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Allow the mixture to stir for several hours to overnight to facilitate the formation of the inclusion complex.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution contains the compound complexed with the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Method cluster_assay In Vitro Assay start Start with solid compound stock Prepare concentrated stock solution start->stock ph pH Adjustment stock->ph Method 1 dmso Co-solvent (DMSO) stock->dmso Method 2 cd Cyclodextrin stock->cd Method 3 dilute Dilute to final concentration in assay buffer ph->dilute dmso->dilute cd->dilute assay Perform in vitro assay dilute->assay

Caption: Experimental workflow for preparing this compound for in vitro assays.

troubleshooting_logic cluster_yes cluster_no cluster_final start Compound precipitates in aqueous buffer? increase_ph Increase buffer pH start->increase_ph Yes proceed Proceed with assay start->proceed No use_dmso Use DMSO stock increase_ph->use_dmso Still precipitates use_cd Use Cyclodextrin use_dmso->use_cd Still precipitates / Cell toxicity check_final_conc Check final concentration and re-evaluate use_cd->check_final_conc

Caption: Troubleshooting logic for addressing solubility issues.

References

preventing the "oiling out" of 3-(3-Bromo-4-methoxyphenyl)propanoic acid during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the "oiling out" of 3-(3-Bromo-4-methoxyphenyl)propanoic acid during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the crystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than as solid crystals during a crystallization process. This occurs when the solute is no longer soluble in the solution but the temperature is still above the melting point of the solid form. For this compound, this can be caused by several factors:

  • High Supersaturation: If the solution becomes supersaturated too quickly (e.g., through rapid cooling or rapid addition of an anti-solvent), the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered liquid.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the separation of an impure liquid phase.[1]

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for this specific compound, leading to a situation where the compound "crashes out" of solution as a liquid.

Q2: What are the initial recommended solvent systems for the crystallization of this compound to avoid oiling out?

A2: Based on the structure of this compound (an aromatic carboxylic acid), the following solvent systems are recommended as a starting point:

  • Ethanol/Water: Ethanol is a good solvent for many carboxylic acids, and the addition of water as an anti-solvent can effectively induce crystallization.

  • Methanol/Water: Similar to ethanol/water, this is another excellent choice for polar compounds like carboxylic acids.

  • Isopropanol/Heptane: Isopropanol can dissolve the compound, and the slow addition of a non-polar solvent like heptane can induce gradual crystallization.

  • Toluene: As an aromatic solvent, toluene can be a good choice, particularly if the compound is less polar than anticipated.

The selection of the solvent is a critical step, and small-scale trials are always recommended to determine the optimal system.

Q3: How can I prevent oiling out before it even starts?

A3: Proactive prevention is key to successful crystallization. Here are some essential steps:

  • Slow Cooling: Avoid crash-cooling your solution. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.

  • Use of Seed Crystals: Introducing a small amount of pure crystalline material (seed crystals) to the supersaturated solution can provide a template for crystal growth and prevent the formation of an oil.

  • Controlled Anti-solvent Addition: If using a mixed solvent system, add the anti-solvent slowly and with vigorous stirring to avoid localized high supersaturation.

  • Ensure Purity: Start with the purest possible material. If your compound is impure, consider a preliminary purification step before the final crystallization.

Troubleshooting Guide

Problem: My this compound has oiled out. What should I do?

If you observe the formation of an oil, do not panic. The situation can often be rectified. Follow these troubleshooting steps:

Step 1: Re-dissolve the Oil
  • Return the flask to the heat source.

  • Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) until the oil redissolves and the solution becomes clear again.

Step 2: Modify the Crystallization Conditions

Once the oil is re-dissolved, you can attempt to recrystallize using one of the following modified procedures:

  • Slower Cooling: Allow the solution to cool much more slowly. You can do this by wrapping the flask in glass wool or placing it in a Dewar flask.

  • Lower Concentration: Add more of the "good" solvent to create a more dilute solution. This will lower the supersaturation level and may favor crystal formation over oiling out.

  • Seeding: Once the solution has cooled slightly and is approaching the saturation point, add a few seed crystals of pure this compound.

Step 3: Consider a Different Solvent System

If oiling out persists, the chosen solvent system may be unsuitable. It is advisable to perform small-scale solubility tests to identify a more appropriate solvent or solvent mixture.

Physicochemical Data

A summary of the physicochemical properties of this compound and related compounds is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₀H₁₁BrO₃259.1096 - 100
3-(3-Methoxyphenyl)propionic acidC₁₀H₁₂O₃180.2039 - 45
3-(4-Methoxyphenyl)propionic acidC₁₀H₁₂O₃180.2098 - 100

Experimental Protocols

Protocol 1: Crystallization of this compound using an Ethanol/Water System
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Seeding (Recommended): Once the solution has cooled slightly, add a few seed crystals of pure product.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visual Guides

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_good_solvent Add More 'Good' Solvent reheat->add_good_solvent slow_cool Cool Slowly add_good_solvent->slow_cool seed Add Seed Crystals slow_cool->seed success Crystals Formed seed->success failure Oiling Out Persists seed->failure If oiling out recurs change_solvent Select New Solvent System failure->change_solvent G dissolve Dissolve in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter add_antisolvent Add Anti-solvent hot_filter->add_antisolvent cool Slow Cooling add_antisolvent->cool isolate Isolate Crystals cool->isolate dry Dry Crystals isolate->dry

References

stability and long-term storage of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation, it is advisable to protect the compound from light and moisture. For long-term preservation of the pure compound, storage at -20°C is recommended.[4] For shorter durations, storage at 4°C is generally suitable.

Q2: What are the signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color from its typical off-white or light-yellow appearance, or a change in its physical state, such as clumping of the powder.[4] For a more accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be employed to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q3: What substances are known to be incompatible with this compound?

A3: As with many similar organic compounds, this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or acid chlorides.[5] Contact with these substances can lead to vigorous or hazardous reactions.

Troubleshooting Guides

Scenario 1: Unexpected Impurities Detected in a Recently Prepared Solution

Question: I prepared a stock solution of this compound in an organic solvent, and upon analysis, I'm observing unexpected impurity peaks. What could be the cause?

Answer: This issue can arise from several factors related to either the solvent or the compound's handling. Follow this troubleshooting guide:

  • Solvent Purity: Ensure the solvent used is of high purity and anhydrous. The presence of water or other reactive impurities in the solvent can lead to degradation of the compound.

  • Solvent Reactivity: Confirm that the chosen solvent is not reactive with the compound. Protic solvents, for instance, could potentially interact with the carboxylic acid group.

  • Light Exposure: If the solution was not stored in an amber vial or protected from light, photodegradation could have occurred.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure solutions are stored at recommended temperatures, typically 2-8°C for short-term and -20°C for long-term storage.

Scenario 2: Inconsistent Experimental Results Using an Older Batch of the Compound

Question: My experiments are yielding inconsistent results, and I suspect the stability of my older batch of this compound. How can I verify its integrity?

Answer: To ascertain the purity and integrity of an older batch, a systematic approach is recommended:

  • Visual Inspection: Check for any changes in the physical appearance of the solid compound as mentioned in FAQ 2.

  • Purity Re-evaluation: Perform a purity analysis using a validated HPLC method. Compare the chromatogram of the older batch with that of a new, trusted batch or a previously recorded chromatogram of the fresh compound. A significant decrease in the main peak's area percentage or the appearance of new impurity peaks indicates degradation.

  • Functional Assay: If applicable, test the compound in a well-established functional assay where its activity is known. A decrease in potency can be indicative of degradation.

Data on Storage Conditions

ConditionTemperatureDurationContainerAtmosphere
Long-Term -20°C> 6 monthsTightly sealed, amber glass vialInert gas (e.g., Argon, Nitrogen)
Short-Term 4°C< 6 monthsTightly sealed, amber glass vialAir
Working Solution 4°C or -20°CDays to weeksTightly sealed, amber glass vialAir

Experimental Protocols

Protocol: Assessment of Long-Term Stability via HPLC

This protocol outlines a general method to assess the long-term stability of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Prepare several aliquots of this stock solution in amber HPLC vials.

  • Initial Analysis (Time Zero):

    • Analyze one of the freshly prepared aliquots using a validated HPLC method.

    • Record the peak area and retention time of the main compound. This will serve as the baseline.

  • Storage:

    • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial (time zero) peak area.

    • Calculate the percentage of the compound remaining.

    • Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_visual Visually Inspect Compound: - Color Change? - Clumping? start->check_visual check_purity Re-evaluate Purity via HPLC check_visual->check_purity compare_data Compare with Reference Data (New Batch or Initial Analysis) check_purity->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Significant Deviation no_degradation No Significant Degradation compare_data->no_degradation No Significant Deviation procure_new Procure New Batch of Compound degradation_confirmed->procure_new troubleshoot_protocol Review Experimental Protocol and Reagents no_degradation->troubleshoot_protocol

Caption: A flowchart for troubleshooting stability-related issues.

HypotheticalDegradationPathway Hypothetical Degradation Pathway parent This compound decarboxylation Decarboxylation (Heat, Light) parent->decarboxylation Degradation Stimulus oxidation Oxidation (Air, Oxidizing Agents) parent->oxidation Degradation Stimulus product1 1-Bromo-2-methoxy-4-ethylbenzene decarboxylation->product1 Results in product2 Oxidized Byproducts (e.g., Phenols, Benzaldehydes) oxidation->product2 Results in

Caption: A potential degradation pathway for the compound.

References

Technical Support Center: HPLC Analysis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve analytical issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the HPLC analysis of this compound, offering potential causes and systematic solutions.

Q1: Why am I observing significant peak tailing for my this compound peak?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue for acidic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Potential Cause 1: Secondary Silanol Interactions. The carboxylic acid group of your analyte can interact with free silanol groups on the surface of silica-based stationary phases.[1] This secondary retention mechanism can lead to significant peak tailing.

  • Troubleshooting:

    • Mobile Phase pH Adjustment: The pH of the mobile phase plays a crucial role. For acidic compounds, working at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups and improving peak shape.[2]

    • Use of an Acidic Modifier: Incorporating an acidic modifier such as formic acid, phosphoric acid, or trifluoroacetic acid (TFA) into your mobile phase can help to protonate the silanol groups on the stationary phase, minimizing secondary interactions.[3][4]

    • Column Selection: Consider using a column with a low-activity silica or an end-capped column to reduce the number of available free silanol groups.[4]

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[5]

  • Troubleshooting:

    • Reduce Injection Volume: Try injecting a smaller volume of your sample.

    • Dilute Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.

Q2: I am struggling with poor resolution between my analyte and an impurity. How can I improve it?

Poor resolution, or the co-elution of peaks, can compromise the accuracy of your analysis.[6] Several factors can be adjusted to enhance the separation.

  • Potential Cause 1: Inadequate Mobile Phase Composition. The strength and composition of your mobile phase are critical for achieving good selectivity.[6]

  • Troubleshooting:

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[7]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Potential Cause 2: Suboptimal Column Temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[6]

  • Troubleshooting:

    • Decrease Column Temperature: Lowering the column temperature often leads to longer retention times and can improve the resolution of some analytes.[6] However, be mindful that this will also increase backpressure.

  • Potential Cause 3: Inappropriate Stationary Phase. The choice of stationary phase has the most significant impact on selectivity.[7]

  • Troubleshooting:

    • Consider Alternative Stationary Phases: If optimizing the mobile phase and temperature does not yield the desired resolution, trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide the necessary change in selectivity for aromatic compounds.[8]

Q3: My retention times are shifting between injections. What could be the cause?

Inconsistent retention times can affect the reliability of your analytical method.

  • Potential Cause 1: Inadequate Column Equilibration. If the column is not properly equilibrated with the mobile phase before each injection, retention times can drift.

  • Troubleshooting:

    • Increase Equilibration Time: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient time between runs, especially when running a gradient.

  • Potential Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate. Inaccuracies in the pump's mixing of solvents or variations in the flow rate can lead to retention time shifts.

  • Troubleshooting:

    • Degas Mobile Phase: Thoroughly degas your mobile phases to prevent air bubbles from entering the pump and causing flow rate fluctuations.[9]

    • Pump Maintenance: If the problem persists, the pump may require maintenance, such as cleaning or replacing check valves and seals.[10]

  • Potential Cause 3: Column Temperature Variations. Changes in the ambient temperature can affect retention times if a column oven is not used.

  • Troubleshooting:

    • Use a Column Oven: Employ a column oven to maintain a consistent temperature throughout your analytical run.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of compounds structurally related to this compound. These can serve as a starting point for method development.

ParameterMethod for 3-[4-(2-methylpropyl)phenyl]propanoic acidMethod for 3-(3,4-Dimethoxyphenyl)propionic acid[4]Method for 3,5-Dibromo-4-methoxybenzoic Acid[8]
Stationary Phase Zr-CARBNewcrom R1C18
Column Dimensions 150 mm x 4.6 mm, 5 µm-150 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 3.5, 25 mM)Water with Phosphoric Acid0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (62:38 A:B)IsocraticIsocratic (40:60 A:B)
Flow Rate 1.2 mL/min-1.0 mL/min
Column Temperature 80 °C-30 °C
Detection Fluorescence (Ex: 220 nm, Em: 285 nm)-UV at 230 nm

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation: a. Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. b. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 50:50 (v/v) ratio.
  • Elution: Isocratic.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV absorbance at 220 nm.
  • Injection Volume: 10 µL.

3. System Equilibration: a. Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Between injections, ensure a sufficient equilibration period as determined by your system's stability.

4. Data Acquisition and Analysis: a. Inject the prepared standard and sample solutions. b. Integrate the peak corresponding to this compound to determine its retention time and peak area. c. Quantify the analyte by comparing its peak area to that of the standard.

Visualizations

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Common HPLC Issues start Analytical Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No ph_check Adjust Mobile Phase pH (Lower for Acids) peak_tailing->ph_check Yes rt_shift Retention Time Shift? poor_resolution->rt_shift No mobile_phase_strength Adjust Organic Solvent % poor_resolution->mobile_phase_strength Yes equilibration Increase Column Equilibration Time rt_shift->equilibration Yes acid_modifier Add/Increase Acid Modifier (e.g., Formic Acid) ph_check->acid_modifier column_overload Reduce Injection Volume/ Dilute Sample acid_modifier->column_overload end_tailing Issue Resolved column_overload->end_tailing change_solvent Switch Organic Solvent (ACN <-> MeOH) mobile_phase_strength->change_solvent temperature Optimize Column Temperature change_solvent->temperature new_column Try Different Stationary Phase (e.g., Phenyl, PFP) temperature->new_column end_resolution Issue Resolved new_column->end_resolution degas Degas Mobile Phase equilibration->degas pump_maintenance Check Pump Performance (Seals, Valves) degas->pump_maintenance column_oven Use Column Oven pump_maintenance->column_oven end_rt Issue Resolved column_oven->end_rt

Caption: A logical workflow for troubleshooting common HPLC analytical issues.

References

Validation & Comparative

Validating the Structure of 3-(3-Bromo-4-methoxyphenyl)propanoic acid: A Guide to ¹H and ¹³C NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-methoxyphenyl)propanoic acid, offering a comparison with predicted data to aid in its structural validation.

Predicted ¹H and ¹³C NMR Spectral Data

To facilitate the structural confirmation of this compound, ¹H and ¹³C NMR spectra were predicted using computational methods. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integrated proton counts for the ¹H spectrum, and the chemical shifts for the ¹³C spectrum. These predicted values serve as a benchmark for comparison with experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2'7.37Doublet (d)1H
H-5'6.88Doublet (d)1H
H-6'7.11Doublet of Doublets (dd)1H
H-22.89Triplet (t)2H
H-32.62Triplet (t)2H
OCH₃3.87Singlet (s)3H
COOH~11-12Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C-1'133.5
C-2'133.2
C-3'111.9
C-4'155.0
C-5'112.2
C-6'129.0
C-1178.5
C-235.5
C-330.1
OCH₃56.4

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may affect the chemical shift of the acidic proton.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding atoms in the molecule.

Workflow for Structural Validation

The process of validating the structure of this compound using NMR data follows a logical progression. This workflow ensures a systematic and thorough analysis, leading to a confident structural assignment.

cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Structure Confirmation synthesis Synthesize this compound purification Purify the synthesized compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_spectra Process NMR Spectra (FT, Phasing, Calibration) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze 1H Data (Shifts, Multiplicity, Integration) process_spectra->analyze_1h analyze_13c Analyze 13C Data (Chemical Shifts) process_spectra->analyze_13c compare_data Compare Experimental Data with Predicted Spectra analyze_1h->compare_data analyze_13c->compare_data structure_validation Structural Validation compare_data->structure_validation

Caption: Workflow for the structural validation of a synthesized compound using NMR spectroscopy.

By following the outlined experimental protocol and comparing the acquired data with the provided predictions, researchers can confidently validate the chemical structure of this compound. This systematic approach ensures the integrity of the compound for its intended use in further research and development activities.

Comparative Analysis of Bromo-methoxyphenylpropanoic Acid Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

The importance of stereochemistry in drug action is paramount, as different isomers of a chiral molecule can exhibit varied pharmacological and toxicological properties.[1][2] The spatial arrangement of atoms can significantly influence a molecule's interaction with its biological target, affecting binding affinity, efficacy, and metabolic stability. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen is primarily active in its (S)-(+)-enantiomeric form. Similarly, naproxen's therapeutic effects are attributed to the (S)-(+)-isomer, while the (R)-(-)-isomer is associated with liver toxicity.[1]

A systematic comparison of bromo-methoxyphenylpropanoic acid isomers would necessitate a series of in vitro and in vivo studies to characterize their pharmacodynamic and pharmacokinetic profiles. The following sections detail the hypothetical experimental workflows and data presentation that would be essential for such a comparative guide.

Table 1: Hypothetical Comparative Biological Activities of Bromo-methoxyphenylpropanoic Acid Isomers

IsomerTarget Binding Affinity (IC₅₀/Kᵢ, nM)In Vitro Potency (EC₅₀, µM)In Vivo Efficacy (ED₅₀, mg/kg)Primary Signaling Pathway Modulated
(R)-2-(bromo-methoxyphenyl)propanoic acidData not availableData not availableData not availableData not available
(S)-2-(bromo-methoxyphenyl)propanoic acidData not availableData not availableData not availableData not available
3-(bromo-methoxyphenyl)propanoic acidData not availableData not availableData not availableData not available
Positional Isomers (ortho, meta, para)Data not availableData not availableData not availableData not available

Caption: This table illustrates the type of quantitative data required for a meaningful comparison of bromo-methoxyphenylpropanoic acid isomers. Currently, no experimental data is available in the public domain to populate this table.

Experimental Protocols

A thorough investigation would involve a multi-step experimental process to synthesize, purify, and biologically evaluate each isomer.

1. Isomer Synthesis and Characterization:

  • Synthesis: Stereoselective synthesis or chiral separation techniques (e.g., chiral chromatography) would be employed to obtain pure enantiomers. Positional isomers would be synthesized based on the desired substitution pattern on the phenyl ring.

  • Characterization: The chemical structure and purity of each isomer would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. In Vitro Biological Evaluation:

  • Target Identification and Binding Assays: Potential biological targets would be identified based on structural similarity to known active compounds. Radioligand binding assays or surface plasmon resonance (SPR) would be used to determine the binding affinity (Kᵢ or Kₑ) of each isomer to its putative target.

  • Functional Assays: Cellular assays would be conducted to measure the functional activity (e.g., agonism, antagonism, or inhibition) of each isomer. This could involve measuring second messenger levels (e.g., cAMP, Ca²⁺), enzyme activity, or gene expression changes. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) would be determined.

3. In Vivo Pharmacological Studies:

  • Animal Models: Appropriate animal models of disease would be selected to assess the in vivo efficacy of the isomers.

  • Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of each isomer would be determined to understand their bioavailability and in vivo disposition.

  • Efficacy and Toxicity Studies: Dose-response studies would be conducted to determine the effective dose (ED₅₀) and to assess any potential toxicity.

Visualizing Experimental and Logical Workflows

To guide researchers in this area, the following diagrams illustrate the necessary experimental workflow and the logical relationships in a structure-activity relationship (SAR) study.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Isomer Synthesis purification Purification synthesis->purification characterization Structural Characterization purification->characterization binding Target Binding Assays characterization->binding functional Functional Assays binding->functional pk Pharmacokinetics (ADME) functional->pk efficacy Efficacy Studies pk->efficacy toxicity Toxicity Assessment efficacy->toxicity sar_analysis Structure-Activity Relationship Analysis efficacy->sar_analysis sar_logic cluster_properties Physicochemical & Biological Properties isomer_structure Isomeric Structure (Positional, Stereochemical) physchem Physicochemical Properties (LogP, pKa, etc.) isomer_structure->physchem pk_profile Pharmacokinetic Profile isomer_structure->pk_profile binding_affinity Target Binding Affinity physchem->binding_affinity functional_activity Functional Activity binding_affinity->functional_activity biological_response Overall Biological Response (Efficacy & Toxicity) functional_activity->biological_response pk_profile->biological_response

References

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanoic acid scaffold is a versatile starting point for the development of a wide array of biologically active compounds. The strategic placement of various functional groups on the phenyl ring and the propanoic acid chain can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 3-(3-Bromo-4-methoxyphenyl)propanoic acid, drawing upon experimental data from analogous substituted phenylpropanoic acid compounds to elucidate the impact of structural modifications on their biological activity. While direct and comprehensive SAR studies on this specific scaffold are limited in publicly available literature, we can infer key relationships based on extensive research on similar chemical structures.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The biological activity of these compounds extends beyond anti-inflammatory effects to include antimicrobial, anticonvulsant, and anticancer properties[1]. Structure-activity relationship studies on various substituted phenylpropanoic acid derivatives have revealed that the nature and position of substituents on the phenyl ring, as well as modifications to the propanoic acid side chain, are critical determinants of their potency and selectivity for various biological targets[2].

Comparative Analysis of Structural Modifications

The core structure of this compound presents several key positions for chemical modification to explore the SAR: the bromine atom at the C3' position, the methoxy group at the C4' position, and the carboxylic acid moiety of the propanoic acid chain.

1. Influence of Phenyl Ring Substituents:

  • Halogenation: The presence of a halogen, such as the bromine atom in the parent structure, is a common feature in many biologically active compounds. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability. Studies on chlorinated analogs of 3-phenylpropanoic acid have indicated that halogenation can confer significant and selective antimicrobial activity[3]. The position of the halogen is also crucial. For instance, in a series of 3-phenylcoumarin derivatives, the position and nature of the halogen substituent on the phenyl ring were found to be critical for their inhibitory activity against monoamine oxidase B.

  • Methoxy Group: The methoxy group at the 4'-position can impact receptor binding and metabolic pathways. In studies of 3,4,5-trimethoxycinnamic acid derivatives, the methoxy groups were found to be important for a range of biological activities, including antitumor and anti-inflammatory effects[4]. Modification of this group, for example, by demethylation to a hydroxyl group, can alter the compound's hydrogen bonding capacity and overall polarity, which in turn can affect its interaction with biological targets. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the hydroxyl group is a key feature for their antioxidant and anticancer activities[5][6].

2. Modifications of the Propanoic Acid Side Chain:

  • Carboxylic Acid: The carboxylic acid group is often essential for the biological activity of arylpropanoic acids, particularly for their anti-inflammatory effects, as it is known to interact with the active site of cyclooxygenase (COX) enzymes. Conversion of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic properties and may lead to derivatives with different biological targets or improved cellular permeability.

  • α-Substitution: Introduction of substituents at the α-position of the propanoic acid chain can introduce chirality and affect the compound's potency and selectivity. For example, in a study of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor alpha (PPARα) activators, the stereochemistry and nature of the α-substituent were found to be key determinants of activity and selectivity[2].

Quantitative Data on Analogous Structures

To illustrate the impact of these structural modifications, the following table summarizes the biological activity of representative phenylpropanoic acid derivatives from the literature. It is important to note that these are analogous structures, and the data is presented to infer potential SAR trends for this compound derivatives.

Compound/Derivative ClassModificationBiological ActivityTarget/AssayIC50/EC50/MICReference
Phenylpropanoic Acid Analogs4-Methoxy substitutionFFA1 AgonistIn vitro functional assayEC50 = 88 nM[7]
Phenylpropanoic Acid Analogsα-alkylationPPARα ActivationTransactivation assayEC50 = 0.004 µM[2]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesPhenyl substitutionAntimicrobialMIC determinationMIC = 16 µg/mL (S. aureus)[8]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives4-NO2 Phenyl substitutionAntimicrobialMIC determinationMIC = 16 µg/mL (S. aureus), 32 µg/mL (E. coli)[8]
Chlorinated 3-Phenylpropanoic Acid Derivatives3,5-dichloro-4-hydroxy substitutionAntimicrobialMIC determinationNot specified, but noted as significant and selective[9]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives would typically involve a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of similar compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

  • Reagents and Materials:

    • Purified target enzyme

    • Fluorogenic substrate specific to the enzyme

    • Assay buffer (e.g., Tris-HCl, PBS with appropriate pH and additives)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the diluted test compounds to the respective wells. Include wells with solvent only (negative control) and a known inhibitor (positive control).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value[10][11].

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the standardized bacterial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Workflows

Diagram 1: Hypothetical SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Mod_Ring Modify Phenyl Ring (e.g., change Br, OMe) Start->Mod_Ring Mod_Chain Modify Propanoic Chain (e.g., esterification, amidation) Start->Mod_Chain Characterization Purification & Structural Analysis (NMR, MS) Mod_Ring->Characterization Mod_Chain->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, LOX) Characterization->Enzyme_Assay Antimicrobial_Assay Antimicrobial Screening (MIC) Characterization->Antimicrobial_Assay Cell_Assay Cell-based Assays (e.g., anticancer) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A workflow for the synthesis and evaluation of this compound derivatives.

Diagram 2: Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Prepare Serial Dilutions of Test Compounds Add_Enzyme Dispense Enzyme Solution into 96-well Plate Start->Add_Enzyme Add_Compound Add Compound Dilutions to Plate Add_Enzyme->Add_Compound Incubate Incubate Plate (e.g., 30 min at 25°C) Add_Compound->Incubate Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Rates and % Inhibition Measure_Fluorescence->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: A typical experimental workflow for determining the IC50 value in an enzyme inhibition assay.

References

Cytotoxic Effects of Phenylpropanoic Acids: A Comparative Analysis of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid and its Unbrominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. One common chemical modification is halogenation, particularly bromination, which can significantly alter the physicochemical and biological properties of a molecule, including its cytotoxicity. This guide explores the anticipated differences in the cytotoxic profiles of 3-(3-Bromo-4-methoxyphenyl)propanoic acid and 3-(4-methoxyphenyl)propanoic acid.

Data Presentation

Direct experimental data comparing the cytotoxicity of this compound and 3-(4-methoxyphenyl)propanoic acid is not available in published literature. However, based on structure-activity relationship studies of similar compounds, a general trend can be anticipated. Halogenation, such as the introduction of a bromine atom, often enhances the cytotoxic activity of phenolic compounds and their derivatives.[1][2] This is attributed to factors like increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that can influence interactions with biological targets.

The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC50) values, a common measure of cytotoxicity, to illustrate the expected trend. It is crucial to note that these values are not from direct experimental measurements and serve as a conceptual representation.

CompoundPredicted IC50 Range (µM)Predicted PotencyNotes
This compound10 - 100HigherThe presence of the bromine atom is expected to increase lipophilicity and potentially enhance interaction with cellular targets, leading to greater cytotoxicity.
3-(4-methoxyphenyl)propanoic acid> 100LowerAs the unbrominated analog, it is predicted to have lower membrane permeability and weaker interactions with biological targets compared to its brominated counterpart.

The Role of Bromination in Cytotoxicity

The introduction of a bromine atom onto an aromatic ring, as in this compound, can influence its cytotoxic effects through several mechanisms:

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and accumulate within the cell, leading to higher intracellular concentrations and greater potential for cytotoxic activity.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution of the aromatic ring. This can affect the molecule's ability to interact with biological macromolecules, such as enzymes and receptors, potentially leading to the inhibition of critical cellular pathways.

  • Metabolic Stability: The presence of a halogen can sometimes influence the metabolic stability of a compound, potentially leading to a longer half-life within the cell and prolonged cytotoxic effects.

Studies on other classes of compounds, such as plastoquinone analogs, have shown that brominated versions exhibit greater cytotoxic activity compared to their non-halogenated counterparts.[1][3] This supports the hypothesis that this compound is likely to be more cytotoxic than its unbrominated analog.

Experimental Protocols

To experimentally validate the predicted cytotoxic effects and determine the IC50 values of these compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and 3-(4-methoxyphenyl)propanoic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound and its unbrominated analog have not been elucidated, cytotoxic compounds often induce cell death through the activation of apoptosis. Below is a generalized diagram of a potential apoptotic pathway that could be investigated.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome Compound Compound Bax/Bak_Activation Bax/Bak Activation Compound->Bax/Bak_Activation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax/Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Further experimental investigation would be necessary to determine the precise molecular targets and signaling cascades modulated by these compounds. Techniques such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), and cell cycle analysis could provide valuable insights.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating and comparing the cytotoxic effects of novel compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis/ Procurement In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase Activity) Mechanism_of_Action->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Target_Identification Molecular Target Identification Mechanism_of_Action->Target_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Caption: A general workflow for the preclinical evaluation of cytotoxic compounds.

Conclusion

While direct experimental data is lacking for a definitive comparison, the principles of structure-activity relationships suggest that this compound is likely to exhibit greater cytotoxicity than its unbrominated analog, 3-(4-methoxyphenyl)propanoic acid. The presence of the bromine atom is anticipated to enhance the compound's lipophilicity and modulate its electronic properties, potentially leading to increased cellular uptake and more potent interactions with biological targets. To confirm these predictions and to fully understand the therapeutic potential of these compounds, further in vitro and in vivo studies are warranted. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

Halogenated Phenylpropanoic Acids: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative analysis of halogenated phenylpropanoic acids, focusing on their activity in key biological assays. By examining the effects of different halogen substitutions on the phenyl ring, we aim to provide valuable insights for the rational design of novel therapeutic agents.

This guide synthesizes available data on the impact of fluorine, chlorine, bromine, and iodine substitutions on the biological activity of phenylpropanoic acid derivatives. We will delve into their effects on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation and antimicrobial activity, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various biological assays, allowing for a direct comparison of the potency of different halogenated phenylpropanoic acid analogs.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

The activation of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and cellular proliferation, has been identified as a potential target for cancer therapy. Aromatic fatty acids, structurally similar to phenylpropanoic acids, have been shown to bind to and activate PPARγ, leading to tumor growth arrest. The potency of these compounds is significantly influenced by the nature of the halogen substituent on the phenyl ring.

A study on phenylacetic and phenylbutyric acid analogs, which share a common structural motif with phenylpropanoic acids, revealed a clear trend in their ability to activate PPARγ and inhibit tumor cell proliferation. The antitumor potency was found to correspond to their ability to bind and activate PPARγ, with the following rank order of activity: p-iodo-phenylbutyrate > p-chloro-phenylacetate > phenylbutyrate > phenylacetate .[1][2] This indicates that the presence and nature of the halogen atom can significantly enhance the therapeutic potential of this class of compounds.

Table 1: Comparative Activity of Halogenated Phenyl-Fatty Acids on PPARγ Activation

CompoundRelative Potency in PPARγ Activation
PhenylacetateBaseline
Phenylbutyrate> Phenylacetate
p-Chloro-phenylacetate> Phenylbutyrate
p-Iodo-phenylbutyrate> p-Chloro-phenylacetate

Note: This data is for phenyl-fatty acids, which are structurally related to phenylpropanoic acids. A direct comparative study on a complete halogen series of phenylpropanoic acids for PPARγ activation was not available in the reviewed literature.

Antimicrobial Activity

Halogenated compounds are known to possess antimicrobial properties. A study on chlorinated 3-phenylpropanoic acid derivatives isolated from a marine actinomycete demonstrated their selective activity against various bacterial strains. The degree and position of chlorination on the phenyl ring were found to be important for their antibacterial efficacy.

Table 2: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives (Minimum Inhibitory Concentration in μg/mL)

CompoundEscherichia coliStaphylococcus aureus
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid1632
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester3264
3-(3-chloro-4-hydroxyphenyl)propanoic acid6464

Data extracted from a study on natural chlorinated derivatives of 3-phenylpropanoic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key biological assays discussed in this guide.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the PPARγ receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (halogenated phenylpropanoic acids)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture: Maintain the mammalian cell line in appropriate culture conditions.

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARγ agonist like rosiglitazone).

  • Incubation: Incubate the cells with the compounds for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control well with a known antibiotic, a negative control well with only broth and solvent, and a growth control well with broth and bacteria.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated Phenylpropanoic Acid PPARg PPARγ Ligand->PPARg Binds to RXR RXR PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to PPARg->RXR Heterodimerizes with Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., ↓ Proliferation) Gene_Expression->Biological_Effects Leads to

Caption: PPARγ Signaling Pathway Activation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Phenylpropanoic Acid Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization PPAR_Assay PPARγ Reporter Gene Assay Characterization->PPAR_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial_Assay Data_Table Tabulate Quantitative Data (EC50, MIC) PPAR_Assay->Data_Table Antimicrobial_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Caption: General Experimental Workflow.

References

Comparative QSAR Analysis of 1,2,4-Triazole Derivatives: A Focus on the 2-Bromo-5-Methoxyphenyl Fragment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the quantitative structure-activity relationship (QSAR) of novel 1,2,4-triazole derivatives. This guide provides a comparative analysis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and their derivatives, alongside other bioactive 1,2,4-triazoles, supported by experimental data and methodologies.

New derivatives of 1,2,4-triazole are gaining significant attention as promising candidates for drug development due to their diverse biological activities, including antimicrobial, antifungal, antitumor, and antioxidant properties.[1][2] The introduction of a 2-bromo-5-methoxyphenyl fragment into the 1,2,4-triazole structure is a key strategy aimed at enhancing these therapeutic properties.[1][2] However, the toxicological profile of these novel compounds is a critical factor for their advancement in clinical applications.[1][2]

This guide presents a comparative overview of the QSAR analysis focused on predicting the toxicity of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and their derivatives.[1][2] Furthermore, it draws comparisons with other 1,2,4-triazole derivatives that have been evaluated for various biological activities, such as antifungal and herbicidal effects, to provide a broader context for their potential applications.

QSAR Analysis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and Derivatives: Toxicity Prediction

A recent study focused on the in-silico prediction of acute toxicity (LD50) for a series of newly synthesized 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, their acids, and esters.[1][2] The primary goal of this QSAR study was to evaluate the influence of different substituents (R-groups) on the toxicity of these compounds, thereby guiding the design of safer analogues.[1][2]

The QSAR analysis revealed a significant correlation between the structural modifications of the 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and their predicted toxicity.[1][2] A key finding was that increasing the size of the radical substituents, particularly through the introduction of aromatic fragments, led to a decrease in toxicity, as indicated by higher predicted LD50 values.[1][2] Notably, compounds containing phenyl radicals exhibited the highest LD50 values, suggesting enhanced safety profiles.[1][2]

Experimental and Computational Protocols

Synthesis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and Derivatives:

The parent compounds, derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, were synthesized at the Department of Toxicological and Inorganic Chemistry of Zaporizhzhia State Medical and Pharmaceutical University.[1][2]

QSAR Modeling for Toxicity Prediction:

The QSAR study was conducted using the Toxicity Estimation Software Tool (TEST).[1][2] The prediction of the lethal dose for rats (LD50) was based on the structural similarity of the target compounds to known substances with experimental toxicity data.[1][2] The nearest neighbor method was employed for the toxicity evaluation.[1][2]

The general workflow for the QSAR-based toxicity prediction is illustrated in the diagram below.

QSAR Workflow QSAR Workflow for Toxicity Prediction cluster_data Data Preparation cluster_model QSAR Modeling cluster_analysis Analysis & Design A Synthesis of 1,2,4-Triazole Derivatives B Structural Elucidation A->B D Toxicity Estimation Software Tool (TEST) B->D C Toxicity Data Collection (Known Compounds) C->D E Nearest Neighbor Method D->E F Prediction of LD50 E->F G Structure-Toxicity Relationship Analysis F->G H Design of Safer Analogues G->H

QSAR Workflow for Toxicity Prediction

Comparative Analysis with Other 1,2,4-Triazole Derivatives

While the primary study on the 2-bromo-5-methoxyphenyl derivatives focused on toxicity, numerous other studies have investigated the QSAR of 1,2,4-triazoles for various biological activities. These studies provide a valuable framework for comparing the potential efficacy of the target compounds.

Antifungal Activity of 1,2,4-Triazole Derivatives

Several research groups have synthesized and evaluated 1,2,4-triazole derivatives for their antifungal properties.[3][4][5] For instance, a series of novel menthol derivatives containing a 1,2,4-triazole-thioether moiety were designed and showed promising activity against various fungal strains.[4] In another study, some 1,2,4-triazole derivatives demonstrated significant antifungal activity against C. albicans and A. niger.[6]

Table 1: Comparison of Antifungal Activity of Different 1,2,4-Triazole Derivatives

Compound SeriesTarget FungiKey FindingsReference
Menthol-derived 1,2,4-triazole-thioethersG. zeae, C. orbicalare, F. oxysporumCompound 5g showed 86.5% inhibition against G. zeae. Compound 5b exhibited broad-spectrum activity.[4]
5-phenyl-1-H-1,2,4-triazol-3-thione derivativesC. albicans, A. nigerCompound 4d was the most effective antifungal agent against both strains.[6]
Benzo[7]imidazo[1,2-d][1]triazine DerivativesB. cinerea, R. solani, C. capsiciCompounds with electron-withdrawing groups showed enhanced antifungal activities.[8]
Herbicidal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have also been explored for their herbicidal potential.[9][10][11] A study on 1,2,4-triazolo[4,3-a]pyridine derivatives revealed that some compounds possess high herbicidal activity against a broad spectrum of weeds.[10]

Table 2: Comparison of Herbicidal Activity of Different 1,2,4-Triazole Derivatives

Compound SeriesTarget WeedsKey FindingsReference
1,2,4-triazolo[4,3-a]pyridine derivativesE. crusgalli, S. faberii, B. juncea8-chloro-3-(4-propylphenyl)-[1]-triazolo[4,3-a]pyridine showed high herbicidal activity.[10]
1,2,4-triazole derivatives with a pyrazole moietyLettuce, BentgrassCompounds 6f and 6g exhibited the highest herbicidal activity (80% inhibition).[9]

Potential Signaling Pathways

While the specific mechanisms of action for the 5-(2-bromo-5-methoxyphenyl)-1,2,4-triazole derivatives are yet to be fully elucidated, other 1,2,4-triazole compounds have been shown to exert their effects through various signaling pathways. For example, some 1,2,4-triazole derivatives with neuroprotective effects have been found to promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[12] Antifungal azoles, a class that includes 1,2,4-triazoles, are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by bioactive 1,2,4-triazole derivatives, leading to cellular responses.

Signaling_Pathway Hypothetical Signaling Pathway Triazole 1,2,4-Triazole Derivative Receptor Cellular Target / Receptor Triazole->Receptor Binding/Inhibition Pathway Downstream Signaling Cascade Receptor->Pathway Activation/Inhibition TF Transcription Factor (e.g., Nrf2) Pathway->TF Modulation Gene Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Antioxidant, Antifungal) Gene->Response

Hypothetical Signaling Pathway

Conclusion

The QSAR analysis of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols and their derivatives provides valuable insights into their toxicological profiles, suggesting that the incorporation of larger aromatic radicals can enhance their safety.[1][2] This predictive approach is instrumental in guiding the rational design of new, less toxic, and potentially more effective therapeutic agents.[1][2]

By comparing these findings with the established biological activities of other 1,2,4-triazole derivatives, it is evident that this chemical scaffold holds immense potential for the development of novel drugs with diverse applications, including antifungal and herbicidal agents. Future research should focus on the experimental validation of the predicted toxicities and a comprehensive evaluation of the biological activities of the 5-(2-bromo-5-methoxyphenyl)-1,2,4-triazole series to fully ascertain their therapeutic utility.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous determination of purity is a critical step in the synthesis of novel compounds for research and drug development. For a substituted propanoic acid derivative such as 3-(3-Bromo-4-methoxyphenyl)propanoic acid, ensuring high purity is paramount, as residual starting materials, byproducts, or degradation products can significantly influence the outcomes of subsequent biological assays and medicinal chemistry campaigns. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for quantifying the main component and detecting non-volatile impurities.[1] A reversed-phase HPLC method is particularly well-suited for this analysis.

Anticipated Impurities

Based on common synthetic routes to similar phenylpropanoic acids, potential impurities in a sample of this compound may include:

  • Unreacted Starting Materials: Such as 3-bromo-4-methoxybenzaldehyde or the corresponding cinnamic acid derivative.

  • Isomeric Byproducts: Positional isomers that may have formed during the bromination step of a precursor.

  • Degradation Products: Compounds resulting from instability under the reaction or purification conditions.

  • Residual Solvents: Organic solvents utilized in the synthesis and purification processes.

Proposed HPLC Method and Expected Data

A reversed-phase HPLC method is proposed for the analysis. The separation is achieved on a C18 column with a gradient elution using a mixture of an acidic aqueous mobile phase and an organic solvent.[2]

Table 1: HPLC Method Parameters

ParameterSpecification
Instrumentation HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 70% A to 30% A over 15 minutes, followed by a 5-minute hold at 30% A
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Representative HPLC Purity Analysis Data

Peak NumberRetention Time (min)Peak AreaArea %Identity
13.215,0000.3Potential Polar Impurity (e.g., starting material)
28.54,950,00099.0This compound
310.120,0000.4Potential Non-polar Impurity (e.g., byproduct)
412.315,0000.3Unknown
Experimental Protocol: HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a 50:50 mixture of water and methanol at a concentration of 100 µg/mL.[2]

    • From the stock solution, prepare a working standard solution at a concentration of 25 µg/mL by further dilution with the same solvent mixture.

    • Prepare a sample solution of the synthesized compound at the same concentration as the working standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (70% A) for at least 30 minutes.

    • Inject 10 µL of the sample solution onto the column.

    • Run the gradient program as detailed in Table 1.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare 100 µg/mL Stock Solution working Prepare 25 µg/mL Working Solutions stock->working equilibration System Equilibration injection Inject 10 µL of Sample equilibration->injection gradient Run Gradient Elution injection->gradient detection UV Detection at 254 nm gradient->detection integration Peak Integration calculation Calculate Area % Purity integration->calculation cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, a comprehensive purity profile is often achieved by employing complementary analytical techniques. Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 3: Comparison of Purity Assessment Methods

MethodPrincipleAdvantages for this compoundLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1]High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis.[1]May require reference standards for the definitive identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[1]Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data (qNMR).[3]Provides structural confirmation of the main component and impurities. qNMR can determine absolute purity without a specific reference standard.[1]Lower sensitivity compared to HPLC for detecting trace impurities. Complex mixtures can lead to overlapping signals, complicating interpretation.
Experimental Protocol: GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Temperature Program: Initial temperature of 40°C for 5 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of m/z 35-550.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra to a library of known spectra.

    • Quantify the solvents using an external or internal standard method.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_synthesis Synthesized Compound cluster_analysis Purity Analysis cluster_result Final Purity Profile compound This compound hplc HPLC (Main Component & Non-Volatile Impurities) compound->hplc gcms GC-MS (Volatile Impurities/Residual Solvents) compound->gcms nmr NMR (Structural Confirmation & Absolute Purity) compound->nmr profile Comprehensive Purity Profile hplc->profile gcms->profile nmr->profile

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Conclusion

For routine quantitative purity assessment of synthesized this compound, HPLC with UV detection is the method of choice due to its high resolution and sensitivity for the target analyte and potential non-volatile impurities. However, for a complete and robust purity profile, especially in the context of drug development, a multi-faceted approach is recommended. GC-MS is invaluable for detecting and quantifying residual solvents, while NMR spectroscopy provides definitive structural confirmation and can offer an absolute purity value. The selection and combination of these methods should be guided by the specific requirements of the research or development stage.

References

Unveiling the Potential: A Comparative Guide to Halogen-Substituted Phenyl Acetic Acid Derivatives of Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogen-substituted phenyl acetic acid derivatives of progesterone, focusing on their biological evaluation as potent progesterone receptor antagonists. The information is supported by experimental data to aid in the advancement of endocrine therapies and drug discovery.

A study published in the Journal of Steroid Biochemistry and Molecular Biology details the synthesis and biological effects of a series of halogen-substituted phenyl acetic acid derivatives of progesterone.[1] These novel compounds have been evaluated for their binding affinity to the progesterone receptor (PR) and their in vivo anti-progestational activity, demonstrating their potential as selective PR antagonists.[1]

Comparative Biological Activity

The in vitro and in vivo activities of six synthesized derivatives (8a-8f) were compared with progesterone and the synthetic progestin R5020. The key findings are summarized in the tables below, highlighting their efficacy in binding to the progesterone receptor and inhibiting ovulation.

Progesterone Receptor Binding Affinity

The relative binding affinities (RBAs) of the compounds to the progesterone receptor were determined using a competitive binding assay with [3H] R5020. The results indicate that the nature and position of the halogen substituent on the phenyl acetic acid moiety significantly influence the binding affinity.[1]

CompoundSubstituentIC50 (nM)Relative Binding Affinity (RBA) (%)
Progesterone-20100
R5020-20100
8a 2-Fluoro20100
8b 4-Fluoro3067
8c 3-Fluoro20100
8d 4-Chloro4050
8e 3-Chloro2291
8f 3-Bromo20100
Data sourced from Cabeza et al., 2008.[1]

Notably, compounds with a fluorine atom in the meta position (8c) and a bromine atom in the meta position (8f), as well as the 2-fluoro derivative (8a), exhibited the highest binding affinities, comparable to progesterone and R5020.[1]

In Vivo Anti-ovulatory Activity

The in vivo anti-progestational activity was assessed by the inhibition of ovulation in female cycling mice. The results correlate well with the in vitro binding affinities, where compounds with high RBAs effectively inhibited ovulation at a dose of 0.22 mg/kg.[1]

CompoundRelative Binding Affinity (RBA) (%)Ovulation Inhibition at 0.22 mg/kg
8a 100Yes
8b 67No
8c 100Yes
8d 50No
8e 91Yes
8f 100Yes
Data sourced from Cabeza et al., 2008.[1]

Receptor Selectivity

To assess their specificity, the compounds were also tested for binding to androgen (AR), mineralocorticoid (MR), and glucocorticoid (GR) receptors. None of the tested steroids inhibited the binding of labeled ligands to AR, MR, or GR, indicating a high selectivity for the progesterone receptor.[1]

Structure-Activity Relationship

The study highlights a clear structure-activity relationship. The presence of a fluorine atom at the meta position of the acetoxyphenyl substituent at C-17 enhanced the binding activity compared to ortho and para positions.[1] This suggests that the electronic and steric properties of the halogen and its position are crucial for optimal interaction with the progesterone receptor.

Experimental Protocols

Progesterone Receptor Binding Assay
  • Source of Receptors: Cytosol from the uteri of adult estrogen-primed rabbits was used as the source of progesterone receptors.[1]

  • Radioligand: [3H] R5020 was used as the radiolabeled progestin.[1]

  • Procedure: A competitive binding assay was performed where the ability of the test compounds (8a-8f) to displace [3H] R5020 from the progesterone receptor was measured. The concentration of the test compound that inhibited 50% of the specific binding of [3H] R5020 (IC50) was determined.[1]

  • Data Analysis: The relative binding affinity (RBA) was calculated as (IC50 of progesterone / IC50 of test compound) x 100.[1]

In Vivo Ovulation Inhibition Assay
  • Animal Model: Female cycling mice were synchronized for estrus using luteinizing hormone-releasing hormone (LHRH).[1]

  • Treatment: The synchronized mice were injected with the steroidal compounds at a dose of 0.22 mg/kg.[1]

  • Endpoint: The presence or absence of ova in the oviducts was determined to assess the inhibition of ovulation. The control group, treated with LHRH alone, showed the presence of ova.[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the biological evaluation of these halogen-substituted phenyl acetic acid derivatives of progesterone.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of Halogen-Substituted Phenyl Acetic Acid Derivatives of Progesterone (8a-8f) pr_binding Progesterone Receptor Binding Assay synthesis->pr_binding receptor_selectivity Receptor Selectivity Assays (AR, MR, GR) synthesis->receptor_selectivity ovulation_inhibition Ovulation Inhibition Assay in Mice synthesis->ovulation_inhibition data_analysis Determination of IC50, RBA, and Anti-ovulatory Activity pr_binding->data_analysis receptor_selectivity->data_analysis ovulation_inhibition->data_analysis

Caption: Experimental workflow for biological evaluation.

Conclusion

The halogen-substituted phenyl acetic acid derivatives of progesterone, particularly those with 3-fluoro, 3-bromo, and 2-fluoro substitutions, have emerged as potent and selective progesterone receptor antagonists. Their high binding affinity and in vivo efficacy in inhibiting ovulation underscore their potential for further development as therapeutic agents. The detailed structure-activity relationship provides a valuable framework for the design of next-generation progesterone receptor modulators with improved pharmacological profiles.

References

A Comparative Guide to the Efficacy of Synthetic Routes for Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of substituted phenylpropanoic acids is of paramount importance. This class of compounds includes many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, whose biological activity is often dependent on a specific stereoisomer. Consequently, the choice of synthetic route can significantly impact the overall yield, purity, and economic viability of the final product. This guide provides a comparative analysis of several key synthetic methodologies, supported by experimental data, to aid in the selection of the most appropriate route for a given application.

The traditional Malonic Ester Synthesis offers a reliable, albeit sometimes lengthy, method for producing a variety of carboxylic acids. More contemporary approaches, such as Palladium-Catalyzed Carbonylations , provide more direct routes to 2-arylpropanoic acids. For the production of enantiomerically pure compounds, Asymmetric Synthesis strategies, including the use of chiral auxiliaries and biocatalysis, are indispensable. The industrial synthesis of high-volume drugs like ibuprofen has notably evolved from less efficient methods to highly optimized "green" processes with improved atom economy and reduced waste.[1]

Quantitative Comparison of Synthetic Routes

The efficacy of different synthetic routes can be evaluated based on metrics such as overall yield, enantiomeric excess (for chiral molecules), and atom economy. The following tables summarize quantitative data for several prominent synthetic strategies.

Table 1: Comparison of Industrial Syntheses of Ibuprofen

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)
Number of Steps 6[1]3[1]
Overall Yield ~40-60%[1]>80%[1]
Atom Economy ~40%[1]~77% (approaching 99% with byproduct recovery)[1]
Key Reactions Friedel-Crafts acylation, Darzens condensation, hydrolysis, resolutionFriedel-Crafts acylation, hydrogenation, carbonylation[2]

Table 2: Efficacy of Selected Laboratory-Scale Syntheses

Synthetic RouteTarget Molecule/ClassOverall YieldEnantiomeric Excess (ee)Key Features
Heck Reaction & Hydroxycarbonylation 2-Arylpropionic acids (e.g., Naproxen, Flurbiprofen)60-85%[3][4]Not specified (produces racemate)One-pot, two-step procedure with high regioselectivity.[3][4]
Asymmetric Hydrogenation (S)-Naproxen and (S)-Ibuprofen>97%[5]>97%[5]Utilizes a chiral ferrocene-ruthenium complex catalyst.[5]
Rhodium-Catalyzed Hydroformylation (S)-Naproxen>80% (two steps)[5]92%[5]Asymmetric synthesis from a vinyl substrate.[5]
Biocatalytic Reduction (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid68-72%[6]>99.9%[6]Employs an enzyme in a membrane reactor for high enantioselectivity.[6]
Malonic Ester Synthesis 3-Phenylpropanoic acidHigh (specific yield varies)Not applicable (achiral product)A classic and versatile method for α-substituted carboxylic acids.[7][8]

Experimental Protocols

Malonic Ester Synthesis of 3-Phenylpropanoic Acid

This method is a classic approach for the synthesis of substituted carboxylic acids.[7][8]

Step 1: Enolate Formation Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

Step 2: Alkylation The enolate is then reacted with an alkyl halide, in this case, benzyl chloride, in an SN2 reaction to yield the alkylated product, diethyl benzylmalonate.[7]

Step 3: Hydrolysis and Decarboxylation The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid solution. Upon heating, the β-keto acid intermediate readily undergoes decarboxylation to yield 3-phenylpropanoic acid.[7]

Palladium-Catalyzed Heck Reaction and Hydroxycarbonylation for 2-Arylpropionic Acids

This modern one-pot, two-step procedure provides a flexible route to various 2-arylpropionic acids.[3]

Step 1: Heck Reaction An aryl bromide is reacted with ethylene gas (20 bar) in the presence of a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) and a base (e.g., NEt3). This reaction forms the corresponding styrene derivative.[3]

Step 2: Hydroxycarbonylation Without isolating the intermediate, the reaction mixture is acidified (e.g., with HCl), and the vessel is pressurized with carbon monoxide (40 bar). The palladium catalyst facilitates the carbonylation of the styrene, leading to the desired 2-arylpropionic acid with high regioselectivity.[3] The overall yield for this two-step, one-pot process is in the range of 60-85%.[3]

Asymmetric Synthesis of (S)-Naproxen via Rhodium-Catalyzed Hydroformylation

This method demonstrates an asymmetric approach to producing an enantiomerically enriched profen.[5]

Step 1: Asymmetric Hydroformylation 6-methoxy-2-vinylnaphthalene is subjected to hydroformylation using a rhodium catalyst with a chiral ligand in a flow reactor. This reaction introduces a formyl group and creates a chiral center with high enantioselectivity.

Step 2: Oxidation The resulting chiral aldehyde is then oxidized to the corresponding carboxylic acid, (S)-Naproxen. This two-step process can achieve an overall yield of over 80% with an enantiomeric excess of 92%.[5]

Visualizations

Logical Workflow for Comparing Synthetic Routes

G Workflow for Comparing Synthetic Routes A Define Target Molecule (e.g., Substituted Phenylpropanoic Acid) B Identify Potential Synthetic Routes A->B C Malonic Ester Synthesis B->C D Pd-Catalyzed Carbonylation B->D E Asymmetric Synthesis B->E F Other Routes (e.g., Strecker) B->F G Gather Quantitative Data C->G K Evaluate Qualitative Factors C->K D->G D->K E->G E->K F->G F->K H Yield (%) G->H I Enantiomeric Excess (%) G->I J Atom Economy (%) G->J O Select Optimal Route G->O L Number of Steps K->L M Reagent Toxicity & Cost K->M N Reaction Conditions K->N K->O

Caption: A logical workflow for the selection of an optimal synthetic route.

Signaling Pathway for Malonic Ester Synthesis

G Malonic Ester Synthesis Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate Intermediate A->C + Base B Base (e.g., NaOEt) E Alkylated Malonic Ester C->E + R-X (SN2) D Benzyl Halide (R-X) F Malonic Acid Derivative E->F H3O+ H Final Product (Phenylpropanoic Acid) F->H + Heat - CO2 G Heat (Δ)

Caption: Key stages of the Malonic Ester Synthesis for phenylpropanoic acids.

Signaling Pathway for Heck-Carbonylation Route

G Heck Reaction and Carbonylation Pathway A Aryl Halide D Styrene Intermediate A->D Heck Reaction B Ethylene B->D Heck Reaction C Pd Catalyst C->D Heck Reaction F 2-Arylpropanoic Acid C->F Hydroxycarbonylation D->F Hydroxycarbonylation E Carbon Monoxide (CO) E->F Hydroxycarbonylation

Caption: A streamlined one-pot synthesis of 2-arylpropanoic acids.

References

in vitro evaluation of novel 3-(3-Bromo-4-methoxyphenyl)propanoic acid derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer activity of novel propanoic acid derivatives, with a focus on compounds structurally related to 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Due to a lack of publicly available data on the exact this compound derivative, this guide presents findings on closely related analogues, offering valuable insights into the potential of this chemical class as anti-cancer agents. The data herein is compiled from various preclinical studies and is intended to support further research and development in this area.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various propanoic acid and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of the compounds' potency.

Table 1: In Vitro Anticancer Activity of Phenylpropanoic Acid Derivatives and Related Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives Compound 21A549 (Lung)5.42[1]
Compound 22A549 (Lung)2.47[1]
Organotin(IV) Carboxylates with Propanoic Acid Derivatives Ph3SnL1MCF-7 (Breast)0.100 - 0.758[2]
Ph3SnL3HepG2 (Liver)0.100 - 0.758[2]
Brominated Acetophenone Derivatives Compound 5cMCF7 (Breast)< 10 µg/mL[3]
A549 (Lung)11.80 µg/mL[3]
Caco2 (Colorectal)18.40 µg/mL[3]
PC3 (Prostate)< 10 µg/mL[3]

Table 2: Cell Viability of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives at 100 µM

CompoundCancer Cell Line% Cell ViabilityReference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21)U-87 (Glioblastoma)19.6 ± 1.5[4]
Compound 36MDA-MB-231 (Breast)43.7 ± 7.4[4]
Compound 19MDA-MB-231 (Breast)44.6 ± 8.0[4]
Compound 6MDA-MB-231 (Breast)46.2 ± 5.0[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer properties of novel chemical entities.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, U-87, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

3D Spheroid Culture and Viability Assessment

Three-dimensional spheroid models more accurately represent the in vivo tumor microenvironment.

Materials:

  • Cancer cell lines

  • Sterile 1.5% agarose solution

  • 96-well round-bottom plates

  • Complete cell culture medium

  • Test compounds

  • Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Confocal or fluorescence microscope

Procedure:

  • Plate Coating: A layer of sterile agarose is added to each well of a 96-well round-bottom plate to create a non-adherent surface.[1]

  • Cell Seeding: A single-cell suspension is seeded onto the agarose cushion.

  • Spheroid Formation: The plate is incubated for 3-5 days, during which the cells aggregate to form a single spheroid in each well.[1]

  • Compound Treatment: Spheroids are treated with the test compounds for 48-72 hours.

  • Viability Staining: After treatment, the spheroids are stained with Calcein-AM and Propidium Iodide.

  • Imaging: The spheroids are imaged using a confocal or fluorescence microscope to visualize and quantify the live and dead cell populations within the 3D structure.

Mandatory Visualization

Below are diagrams illustrating a proposed signaling pathway and a general experimental workflow, created using the DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Compound Propanoic Acid Derivative Compound->EGFR Inhibition Compound->Bax Activation

Caption: Proposed mechanism of action for propanoic acid derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation Synthesis Synthesis of Propanoic Acid Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Initial Screening (e.g., MTT Assay) Characterization->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse Spheroid 3D Spheroid Assay DoseResponse->Spheroid Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) DoseResponse->Mechanism Analysis Data Analysis Spheroid->Analysis Mechanism->Analysis Conclusion Conclusion & Future Work Analysis->Conclusion

Caption: Experimental workflow for evaluating novel anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(3-Bromo-4-methoxyphenyl)propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(3-Bromo-4-methoxyphenyl)propanoic acid, a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Hazard Profile and Safety Considerations

Key Hazard Data (Extrapolated from Similar Compounds)

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear chemical splash goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Work in a certified chemical fume hood.
Acute Toxicity (Oral) May be harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.

Experimental Protocol: Proper Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be followed within a laboratory setting under the supervision of trained personnel.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), chemical splash goggles.

  • Designated, leak-proof, and clearly labeled "Halogenated Organic Acid Waste" container.

  • Hazardous waste labels/tags provided by your institution's Environmental Health and Safety (EHS) department.

  • Chemical fume hood.

Procedure:

  • Personnel Protection: Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical splash goggles.

  • Waste Segregation:

    • Retrieve a designated waste container for "Halogenated Organic Waste" or "Halogenated Organic Acid Waste".[3][4] It is crucial to segregate halogenated compounds from non-halogenated waste streams to facilitate proper disposal and minimize costs.[5]

    • Do not mix this waste with bases, oxidizers, or other incompatible chemicals.[6]

  • Transfer of Waste:

    • If dealing with the pure solid, carefully transfer the compound into the designated waste container. Avoid generating dust.[2]

    • If the compound is in a solution, pour the solution carefully into the designated liquid waste container.

    • All transfers should be conducted within a chemical fume hood to minimize inhalation exposure.[7]

  • Container Rinsing:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate must be collected and added to the "Halogenated Organic Waste" container.[8]

    • Empty containers of acutely toxic substances (P-listed) should not be triple-rinsed and must be managed as hazardous waste.[9] While this compound is not typically P-listed, it is good practice to consult your institution's specific guidelines.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and the approximate quantity on the label.[3] List all constituents if it is a mixed waste stream.

  • Storage:

    • Securely cap the waste container.[6]

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][10]

    • The SAA should be a secondary containment area to prevent the spread of spills.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its pickup by your institution's EHS or hazardous waste management department.[6][9]

    • Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 segregate Segregate as Halogenated Organic Acid Waste fume_hood->segregate Step 3 transfer Transfer Waste to Designated and Labeled Container segregate->transfer Step 4 rinse Triple-Rinse Empty Container and Collect Rinsate transfer->rinse Step 5 label_container Properly Label Waste Container with Chemical Name and Quantity rinse->label_container Step 6 store Store in Satellite Accumulation Area label_container->store Step 7 contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 8 end End: Waste Disposed of by Licensed Facility contact_ehs->end Final Step

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-methoxyphenyl)propanoic acid
Reactant of Route 2
3-(3-Bromo-4-methoxyphenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.